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  • Product: [1-(4-tert-butylphenyl)cyclopropyl]methanamine
  • CAS: 211315-08-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Proposed Mechanism of Action of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Executive Summary This technical guide delineates the proposed mechanism of action for the novel chemical entity, [1-(4-tert-butylphenyl)cyclopropyl]methanamine. In the absence of direct empirical data for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the proposed mechanism of action for the novel chemical entity, [1-(4-tert-butylphenyl)cyclopropyl]methanamine. In the absence of direct empirical data for this specific molecule, this document leverages a robust, structure-based hypothesis grounded in its striking analogy to the well-characterized selective serotonin reuptake inhibitor (SSRI), sertraline. We postulate that [1-(4-tert-butylphenyl)cyclopropyl]methanamine functions as a potent and selective inhibitor of the serotonin transporter (SERT). This guide provides a comprehensive analysis of its chemical architecture, a detailed exposition of its proposed action at the synaptic level, and a roadmap for the experimental validation of this hypothesis. The intended audience for this whitepaper includes researchers in neuropharmacology, medicinal chemistry, and drug development who are investigating novel therapeutic agents for neuropsychiatric disorders.

Introduction: A Novel Psychoactive Scaffold

The landscape of neuropharmacology is in continuous evolution, with a persistent need for novel molecular entities that offer improved efficacy, selectivity, and tolerability in the treatment of mood and anxiety disorders. [1-(4-tert-butylphenyl)cyclopropyl]methanamine is a synthetic compound that has emerged as a molecule of interest due to its unique structural features. While its pharmacological profile has not yet been empirically characterized in published literature, its chemical architecture presents compelling parallels to a clinically vital class of antidepressants: the selective serotonin reuptake inhibitors (SSRIs).

SSRIs represent a cornerstone in the management of major depressive disorder, obsessive-compulsive disorder (OCD), post-traumatic stress disorder (PTSD), and various anxiety disorders.[1] Their therapeutic effect is primarily attributed to their ability to block the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2] This guide will build a scientific case for [1-(4-tert-butylphenyl)cyclopropyl]methanamine as a putative SSRI, offering a foundational hypothesis for its mechanism of action.

Chemical and Structural Analysis: The Sertraline Analogy

The foundation of our hypothesis rests upon the structural congruence between [1-(4-tert-butylphenyl)cyclopropyl]methanamine and sertraline, a potent and widely prescribed SSRI.

  • Core Pharmacophore: A common pharmacophore model for many SSRIs includes two aromatic rings, a hydrophobic moiety, and a protonatable amine group.[3] [1-(4-tert-butylphenyl)cyclopropyl]methanamine aligns with this model:

    • Aromatic/Hydrophobic System: The 4-tert-butylphenyl group provides a bulky, lipophilic domain, which is analogous to the dichlorophenyl moiety of sertraline. This group is critical for high-affinity binding within a hydrophobic pocket of the serotonin transporter.

    • Secondary Ring System: The cyclopropyl ring in the target molecule is a conformationally rigid structure. In medicinal chemistry, a cyclopropyl group can be considered a bioisostere of a phenyl ring or a double bond, contributing to the overall shape and electronic properties of the molecule. This is structurally reminiscent of the tetralin ring system in sertraline.

    • Protonatable Amine: The primary methanamine group (-CH2NH2) is a key functional group, which is expected to be protonated at physiological pH. This positively charged amine is crucial for the initial interaction with key acidic residues, such as Asp98, in the central binding site of the serotonin transporter.[3]

  • Cyclopropylamine Moiety: The cyclopropylamine scaffold is a recurring motif in a variety of centrally acting agents, including monoamine oxidase inhibitors (MAOIs) and serotonin receptor agonists.[4][5] Its inclusion in this structure strongly suggests a role in modulating monoaminergic systems.

Proposed Mechanism of Action: Selective Serotonin Reuptake Inhibition

We hypothesize that [1-(4-tert-butylphenyl)cyclopropyl]methanamine acts as a competitive inhibitor at the central binding site of the serotonin transporter (SERT).

Synaptic Action

Under normal physiological conditions, serotonin is released from the presynaptic neuron into the synaptic cleft, where it can bind to postsynaptic receptors to propagate a signal. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT.[6]

Our proposed mechanism posits that [1-(4-tert-butylphenyl)cyclopropyl]methanamine binds with high affinity to SERT, occluding the binding site for serotonin. This inhibition of reuptake leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, thereby amplifying and extending serotonergic signaling.[7][8]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Serotonin Serotonin (5-HT) Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding Compound [1-(4-tert-butylphenyl) cyclopropyl]methanamine Compound->SERT Inhibition Signal_Transduction Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal_Transduction

Caption: Proposed mechanism of action at the serotonergic synapse.

Molecular Interactions with SERT

Based on computational docking studies of SSRIs like sertraline, we can infer the likely interactions of [1-(4-tert-butylphenyl)cyclopropyl]methanamine with SERT:

  • Ionic Interaction: The protonated amine of the compound is predicted to form a salt bridge with the carboxylate side chain of a key aspartate residue (Asp98) in the central binding pocket of SERT.

  • Hydrophobic Interactions: The bulky 4-tert-butylphenyl group is expected to fit into a hydrophobic pocket within the transporter, contributing significantly to the binding affinity.

  • Aromatic Interactions: The phenyl ring can engage in cation-pi or pi-pi stacking interactions with aromatic residues, such as Tyr176 and Phe335, which are known to be important for SSRI binding.[3]

Structure-Activity Relationship (SAR) Insights

  • The Role of the tert-Butyl Group: The large, non-polar tert-butyl group at the para position of the phenyl ring likely enhances the compound's lipophilicity and binding affinity for hydrophobic pockets within SERT. Its size and position are expected to be critical for selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

  • The Cyclopropyl Ring's Contribution: The rigid cyclopropyl linker conformationally constrains the molecule. This pre-organization into a favorable binding conformation can reduce the entropic penalty of binding, potentially leading to higher affinity. The electronic properties of the cyclopropyl ring may also contribute to favorable interactions within the binding site.

Proposed Experimental Validation

To rigorously test our hypothesis, a structured, multi-tiered experimental approach is necessary. The following protocols outline the key experiments to characterize the mechanism of action of [1-(4-tert-butylphenyl)cyclopropyl]methanamine.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Target Engagement & Efficacy cluster_admet Pharmacokinetics & Safety Binding_Assay Radioligand Binding Assays (SERT, NET, DAT) Uptake_Assay Synaptosomal Uptake Assays ([3H]5-HT) Binding_Assay->Uptake_Assay Functional Confirmation Microdialysis Microdialysis in Rodent Brain (Measure Synaptic 5-HT) Uptake_Assay->Microdialysis Transition to In Vivo Behavioral_Assays Rodent Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavioral_Assays Link Target Engagement to Effect PK_Studies Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) Behavioral_Assays->PK_Studies Candidate Progression Tox_Screening Early Toxicology Screening PK_Studies->Tox_Screening

Caption: A tiered experimental workflow for mechanism of action validation.

In Vitro Binding and Functional Assays

Objective: To determine the binding affinity and functional inhibitory potency of the compound at monoamine transporters.

Protocol 1: Radioligand Binding Assays

  • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Competition Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of [1-(4-tert-butylphenyl)cyclopropyl]methanamine.

  • Detection: After incubation and washing to separate bound and free radioligand, quantify the remaining radioactivity using liquid scintillation counting.

  • Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. This will determine the compound's affinity for each transporter.

Protocol 2: Synaptosomal [³H]5-HT Uptake Assay

  • Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or hippocampus).

  • Inhibition: Pre-incubate the synaptosomes with various concentrations of [1-(4-tert-butylphenyl)cyclopropyl]methanamine or a reference compound (e.g., sertraline).

  • Uptake: Initiate serotonin uptake by adding [³H]5-HT and incubate for a short period at 37°C.

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Analysis: Measure the radioactivity of the filters to quantify the amount of [³H]5-HT taken up by the synaptosomes. Calculate the IC50 value for the inhibition of serotonin uptake.

Predicted Quantitative Data

The following table summarizes the expected outcomes from the in vitro assays if our hypothesis is correct.

Assay TypeTargetPredicted Ki or IC50 (nM)Selectivity Ratio
Binding Affinity SERT1 - 10-
NET> 500> 50-fold vs. SERT
DAT> 500> 50-fold vs. SERT
Functional Activity 5-HT Uptake5 - 20-

These are hypothetical values based on the profiles of known potent and selective SSRIs.

In Vivo Target Engagement and Behavioral Models

Objective: To confirm that the compound engages SERT in a living organism and elicits antidepressant-like behavioral effects.

Protocol 3: In Vivo Microdialysis

  • Surgery: Implant a microdialysis probe into a brain region rich in serotonergic projections (e.g., the prefrontal cortex or hippocampus) of a freely moving rat or mouse.

  • Administration: Administer [1-(4-tert-butylphenyl)cyclopropyl]methanamine systemically (e.g., via intraperitoneal injection).

  • Sampling: Collect dialysate samples at regular intervals before and after drug administration.

  • Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Outcome: A significant and sustained increase in extracellular serotonin levels post-administration would confirm target engagement in the central nervous system.

Conclusion and Future Directions

The structural analysis presented in this guide provides a compelling, albeit inferential, case for [1-(4-tert-butylphenyl)cyclopropyl]methanamine as a selective serotonin reuptake inhibitor. Its chemical architecture, particularly its analogy to sertraline, strongly suggests a high affinity for the serotonin transporter.

The immediate and most critical next step is the empirical validation of this proposed mechanism through the in vitro and in vivo experimental workflows detailed herein. Should these studies confirm our hypothesis, [1-(4-tert-butylphenyl)cyclopropyl]methanamine would represent a promising lead compound for further development. Subsequent research should focus on a comprehensive pharmacokinetic and pharmacodynamic profiling, off-target liability screening, and assessment in a broader range of animal models for depression and anxiety. The unique cyclopropylamine scaffold may offer novel properties with respect to metabolism, blood-brain barrier penetration, or off-target effects, warranting a thorough investigation.

References

  • Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors. bioRxiv. [Link]

  • What is the mechanism of Sertraline Hydrochloride? Patsnap Synapse. [Link]

  • Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv. [Link]

  • Sertraline. Wikipedia. [Link]

  • How Zoloft works: Mechanism of action explained. MedicalNewsToday. [Link]

  • Sertraline: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Design and optimisation of selective serotonin re-uptake inhibitors with high synthetic accessibility: part 2. PubMed. [Link]

  • ZOLOFT. accessdata.fda.gov. [Link]

  • Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening. PubMed. [Link]

  • New design strategies for antidepressant drugs. ResearchGate. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Discovery and preclinical development of the serotonin reuptake inhibitor sertraline. Semantic Scholar. [Link]

  • Synthesis and Serotonin Receptor Affinities of a Series of trans-2-(Indol-3-yl)cyclopropylamine Derivatives. ACS Publications. [Link]

  • Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. PubMed. [Link]

  • Cyclopropylamine. Chem-Impex. [Link]

  • Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. PMC. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • A comprehensive molecular description of sertraline hydrochloride: From solid state to electronic structure. ResearchGate. [Link]

  • The structure activity relationship of antidepressants and the specificity in drug therapy. omicsonline.org. [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Repurposing the Antidepressant Sertraline: A Systematic Scoping Review of Its Anticancer Mechanisms. PMC. [Link]

  • CNS Pharmacology : Antidepressants - Selective serotonin re-uptake inhibitors ( Part 2 ). Dr. G Bhanu Prakash. [Link]

Sources

Exploratory

In Vitro Pharmacological Profile of [1-(4-tert-butylphenyl)cyclopropyl]methanamine's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Prodrug to Active Moiety Conversion [1-(4-tert-butylphenyl)cyclopropyl]methanamine, also...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Prodrug to Active Moiety Conversion

[1-(4-tert-butylphenyl)cyclopropyl]methanamine, also identified as Lu AA47070, serves as a prodrug, which is a biologically inactive compound that is metabolized in the body to produce a drug. In this case, Lu AA47070 is converted to its pharmacologically active metabolite, Lu AA41063. This technical guide will focus on the in vitro activity of Lu AA41063, a potent and selective adenosine A2A receptor antagonist. Understanding the in vitro characteristics of the active metabolite is paramount for elucidating its mechanism of action and guiding further drug development efforts.

The conversion from the prodrug to the active form is a critical step in its mechanism of action. This relationship is depicted in the diagram below.

Prodrug [1-(4-tert-butylphenyl)cyclopropyl]methanamine (Lu AA47070) ActiveMetabolite Lu AA41063 (Active Adenosine A2A Antagonist) Prodrug->ActiveMetabolite In Vivo Metabolism

Caption: Prodrug to active metabolite conversion.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary pharmacological target of Lu AA41063 is the adenosine A2A receptor, a G-protein coupled receptor (GPCR). In various tissues, including the brain, the activation of A2A receptors by adenosine leads to a signaling cascade that ultimately modulates the activity of other neurotransmitter systems, most notably the dopaminergic system. By acting as an antagonist, Lu AA41063 blocks the binding of endogenous adenosine to the A2A receptor, thereby inhibiting its downstream signaling. This mechanism is of significant interest in the research and development of therapeutics for conditions such as Parkinson's disease.[1][2][3]

The antagonistic action at the A2A receptor is illustrated in the following pathway diagram.

cluster_receptor Cell Membrane A2A_Receptor {Adenosine A2A Receptor | Gs-protein coupled} AC Adenylyl Cyclase A2A_Receptor->AC Activates Adenosine Adenosine (Agonist) Adenosine->A2A_Receptor Binds & Activates Lu_AA41063 Lu AA41063 (Antagonist) Lu_AA41063->A2A_Receptor Binds & Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Lu AA41063's antagonistic effect on A2A receptor signaling.

Quantitative In Vitro Activity: Binding Affinity Profile

The potency and selectivity of Lu AA41063 have been characterized through in vitro radioligand binding assays. These assays measure the affinity of the compound for various adenosine receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of this binding affinity, with lower Ki values indicating a higher affinity.

Receptor SubtypeKi (nM)Source
Adenosine A2A5.9[1]
Adenosine A2B260[1]
Adenosine A1410[1]
Adenosine A3>10,000[1]

The data clearly demonstrates that Lu AA41063 is a potent and selective antagonist for the adenosine A2A receptor, with significantly lower affinity for other adenosine receptor subtypes.[1]

Experimental Protocols: Representative Methodologies

The following protocols are representative of the standard methods used to characterize the in vitro pharmacology of adenosine A2A receptor antagonists. It is important to note that these are generalized procedures and the specific conditions for the characterization of Lu AA41063 may have varied.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Workflow Diagram:

start Start prepare_membranes Prepare Cell Membranes (e.g., from HEK293 cells expressing A2A receptor) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [3H]ZM241385) - Test Compound (Lu AA41063) at various concentrations prepare_membranes->incubate filter Rapid Filtration (to separate bound from free radioligand) incubate->filter scintillation Scintillation Counting (to quantify bound radioactivity) filter->scintillation analyze Data Analysis (calculate IC50 and Ki values) scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 cells stably expressing the human adenosine A2A receptor are cultured under standard conditions.

    • Cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ZM241385, a known A2A antagonist).

    • A range of concentrations of the test compound (Lu AA41063) is added to compete with the radioligand for binding to the A2A receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A antagonist.

    • The plate is incubated at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of receptor antagonism. For the A2A receptor, which is coupled to a Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced increase in cAMP.

Workflow Diagram:

start Start plate_cells Plate Cells (e.g., HEK293 expressing A2A receptor) start->plate_cells pre_incubate Pre-incubate cells with Test Compound (Lu AA41063) at various concentrations plate_cells->pre_incubate stimulate Stimulate cells with an A2A receptor agonist (e.g., NECA) pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP levels (e.g., using HTRF, ELISA, or luminescence-based assays) lyse_cells->detect_cAMP analyze Data Analysis (calculate IC50 for the antagonist) detect_cAMP->analyze end End analyze->end

Caption: Workflow for a functional cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Culture:

    • HEK293 cells expressing the human adenosine A2A receptor are plated in a 96-well or 384-well plate and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with an assay buffer.

    • Cells are then pre-incubated with various concentrations of the antagonist (Lu AA41063) for a defined period.

    • An A2A receptor agonist (e.g., 5'-N-Ethylcarboxamidoadenosine, NECA) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.

    • The cells are incubated for a further period to allow for cAMP accumulation.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

    • The amount of cAMP is quantified using a commercially available detection kit, which can be based on various principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent reporter system.

  • Data Analysis:

    • The results are expressed as the percentage of inhibition of the agonist-induced cAMP production.

    • The data is plotted against the logarithm of the antagonist concentration, and the IC50 value is determined using non-linear regression.

In Vitro Metabolism Assay (Prodrug Conversion)

To understand the conversion of the prodrug [1-(4-tert-butylphenyl)cyclopropyl]methanamine (Lu AA47070) to its active metabolite Lu AA41063, an in vitro metabolism study using liver microsomes can be performed. While specific data for this conversion is not publicly available, the following represents a general approach.

Step-by-Step Methodology:

  • Incubation:

    • The prodrug (Lu AA47070) is incubated with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

    • Samples are taken at various time points.

  • Sample Processing:

    • The reaction is quenched at each time point by adding a solvent such as acetonitrile.

    • The samples are centrifuged to precipitate the proteins.

  • Analysis:

    • The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent prodrug and the formed metabolite (Lu AA41063).

  • Data Interpretation:

    • The rate of disappearance of the prodrug and the rate of appearance of the active metabolite are determined to characterize the kinetics of the conversion.

Conclusion and Future Directions

The available in vitro data robustly characterizes Lu AA41063, the active metabolite of [1-(4-tert-butylphenyl)cyclopropyl]methanamine, as a high-affinity and selective antagonist of the adenosine A2A receptor. The representative protocols provided in this guide offer a framework for the types of experiments crucial for profiling such compounds.

For a more comprehensive understanding, future research should aim to:

  • Publish detailed protocols and results from the specific in vitro assays used to characterize Lu AA41063.

  • Disclose functional assay data, such as IC50 values from cAMP assays, to provide a more complete picture of its antagonist potency.

  • Conduct and publish in vitro metabolism studies to elucidate the specific enzymes responsible for the conversion of Lu AA47070 to Lu AA41063 and the kinetics of this transformation.

Such data would be invaluable for the scientific community and would further solidify the understanding of the pharmacological profile of this promising therapeutic candidate.

References

  • Collins, L. E., et al. (2012). The novel adenosine A2A antagonist Lu AA47070 reverses the motor and motivational effects produced by dopamine D2 receptor blockade. Pharmacology Biochemistry and Behavior, 100(3), 498-505. [Link]

  • Sachdeva, S., & Gupta, M. (2013). Adenosine and its receptors as therapeutic targets: An overview. Saudi Pharmaceutical Journal, 21(3), 245-253. [Link]

Sources

Foundational

[1-(4-tert-butylphenyl)cyclopropyl]methanamine structural analogues

An In-depth Technical Guide to the Structural Analogues of [1-(4-tert-butylphenyl)cyclopropyl]methanamine Introduction: Deconstructing a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analogues of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Introduction: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with optimized pharmacological profiles is a relentless pursuit. Certain structural motifs, however, reappear consistently in successful drug candidates, earning the designation of "privileged scaffolds." The [1-(4-tert-butylphenyl)cyclopropyl]methanamine core represents a confluence of several such advantageous features. This guide provides a deep dive into the rationale behind its design, strategies for analogue development, and the critical interplay between its constituent parts—the cyclopropylamine unit and the substituted phenyl ring.

At its heart, this scaffold combines a rigid, three-dimensional cyclopropyl ring with a primary amine and a lipophilic aromatic moiety. The cyclopropyl group is not merely a spacer; its unique electronic and conformational properties actively contribute to a molecule's pharmacological profile.[1] It imparts a high degree of conformational constraint, which can reduce the entropic penalty of binding to a biological target, and its sp3-hybridized character is highly sought after in contemporary drug design.[2] The 4-tert-butylphenyl group serves as a crucial lipophilic anchor, often responsible for key interactions within a receptor's binding pocket.

This document will dissect the structure-activity relationships (SAR) of this scaffold, explore strategic modifications to its core components, and provide actionable synthetic protocols for researchers in the field. Our focus will be on the causality behind each molecular design choice, empowering drug development professionals to rationally design the next generation of analogues.

The Cyclopropylamine Moiety: A Double-Edged Sword

The cyclopropylamine unit is a cornerstone of this scaffold's utility, offering a unique blend of stability and functionality. Understanding its properties is fundamental to designing effective analogues.

Inherent Rigidity and Metabolic Fortitude The three-membered ring locks the attached aminomethyl group and phenyl ring into a well-defined spatial orientation. This rigidity is invaluable for optimizing interactions with a target protein.[1] Furthermore, the C-H bonds of a cyclopropyl ring are significantly stronger than those in typical aliphatic systems.[3][4] This intrinsic property often renders the ring more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[1][2] This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability.[3][5]

The Potential for Bioactivation While often metabolically robust, the cyclopropylamine motif carries a known liability: the potential for mechanism-based inhibition or bioactivation. When directly attached to an amine, the cyclopropyl group can undergo CYP-mediated oxidation. This process can lead to the formation of reactive ring-opened intermediates that are capable of forming covalent adducts with hepatic proteins.[2] The well-documented hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin, which features a cyclopropylamine moiety, serves as a cautionary tale for medicinal chemists.[2] Therefore, a critical aspect of any drug discovery program involving this scaffold is the early assessment of its metabolic fate and potential for generating reactive metabolites.

Caption: Potential bioactivation pathway of the cyclopropylamine moiety.

Analogue Design and Synthesis Strategies

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will explore four primary vectors for analogue design.

Caption: Key vectors for structural analogue design.

A. Modifications of the Phenyl Ring

Substituting the phenyl ring is a classical medicinal chemistry strategy to modulate the electronic and steric properties of the molecule. For instance, adding electron-withdrawing groups (e.g., halogens, CF₃) or electron-donating groups (e.g., OMe) can alter the pKa of the primary amine and influence interactions with the target protein. Such modifications can also block potential sites of aromatic oxidation, thereby improving metabolic stability.[6]

B. Bioisosteric Replacement of the tert-Butyl Group

The tert-butyl group provides a large, non-polar surface for van der Waals interactions. However, its significant lipophilicity can sometimes lead to poor solubility or off-target effects.[7][8] Bioisosteric replacement is a powerful strategy to mitigate these issues while preserving or enhancing biological activity.[9]

Table 1: Potential Bioisosteres for the tert-Butyl Moiety

BioisostereRationale & Potential ImpactRepresentative Analogues
Cycloalkyls Mimics steric bulk; may alter metabolic profile.[1-(4-cyclobutylphenyl)cyclopropyl]methanamine
(Cyclobutyl, Cyclopentyl)Can improve metabolic stability compared to tert-butyl.[1-(4-cyclopentylphenyl)cyclopropyl]methanamine[10]
Trifluoromethyl (CF₃) Electronically distinct but sterically similar.[1-(4-trifluoromethylphenyl)cyclopropyl]methanamine
Can significantly alter electronic properties and reduce metabolism.
Pentafluorosulfanyl (SF₅) A larger, more lipophilic alternative to CF₃.[1-(4-pentafluorosulfanylphenyl)cyclopropyl]methanamine
Can enhance metabolic stability and membrane permeability.[8]
Alkylsulfanyl (e.g., -SMe) Introduces a potential hydrogen bond acceptor.{1-[4-(Methylsulfanyl)phenyl]cyclopropyl}methanamine[11]
Modulates electronics and solubility.

The choice of bioisostere allows for fine-tuning of the molecule's physicochemical properties to achieve a balance of potency, solubility, and metabolic stability.[7][12][13]

C. Modifications of the Cyclopropyl Ring

While less common, direct substitution on the cyclopropyl ring itself can be a valuable tactic. For example, the introduction of fluorine atoms can have profound effects. Fluorine substitution can block metabolic hotspots, alter the acidity of adjacent C-H bonds, and influence the overall conformation of the molecule. Studies on fluorinated phenylcyclopropylamines have shown that such modifications can dramatically increase potency against certain enzymes, such as monoamine oxidase.[14][15]

D. Alterations to the Methanamine Linker

The primary amine is often a key pharmacophoric element, participating in crucial hydrogen bonding or salt-bridge interactions. Modifications here can be highly impactful:

  • N-Alkylation: Introducing small alkyl groups (e.g., N-methyl) can alter basicity and lipophilicity.

  • Homologation: Extending the methylene linker to an ethylamine can probe the spatial requirements of the binding pocket.

  • Functional Group Transformation: Converting the amine to an amide, sulfonamide, or hydroxylamine[16] can drastically change its hydrogen-bonding capacity and eliminate basicity, which can be useful for improving cell permeability or altering the pharmacological profile.

General Synthetic Protocol: Titanium-Mediated Reductive Cyclopropanation

A robust and versatile method for accessing the core 1-arylcyclopropylamine scaffold proceeds from readily available aryl cyanides. The following protocol is adapted from established literature methods.[17]

Workflow: Synthesis of 1-Arylcyclopropylamines

Sources

Exploratory

early discovery and development of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

An In-depth Technical Guide to the Hypothetical Early Discovery and Development of [1-(4-tert-butylphenyl)cyclopropyl]methanamine Disclaimer: As a Senior Application Scientist, it is imperative to begin with a note on th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hypothetical Early Discovery and Development of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Disclaimer: As a Senior Application Scientist, it is imperative to begin with a note on the available data. A thorough review of scientific literature and public databases indicates that while [1-(4-tert-butylphenyl)cyclopropyl]methanamine is a known chemical compound, available from commercial suppliers[1][2][3], there is a notable absence of published research detailing its early discovery, biological activity, or developmental pathway.

Therefore, this document is presented as a hypothetical, yet scientifically grounded, guide. It outlines a plausible discovery and early development cascade for a molecule with this structure, based on established principles in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals as an illustrative case study.

Part 1: The Genesis of a Candidate: Target Rationale and Scaffold Design

The journey of any new chemical entity begins with a therapeutic need and a biological hypothesis. The structure of [1-(4-tert-butylphenyl)cyclopropyl]methanamine, featuring a primary amine and a bulky lipophilic moiety, suggests potential interactions with targets possessing a hydrophobic binding pocket and a site for ionic or hydrogen bond interactions. For the purpose of this guide, we will hypothesize that our target is a novel G-protein coupled receptor (GPCR), designated "Target X," implicated in a chronic pain pathway.

The core scaffold, a 1-arylcyclopropylmethanamine, was selected for several strategic reasons:

  • Rigidity and Conformational Constraint: The cyclopropyl ring introduces a high degree of rigidity compared to a more flexible alkyl chain. This conformational lock can lead to a more defined interaction with the target receptor, potentially increasing potency and reducing off-target effects.

  • Metabolic Stability: Cyclopropyl groups are known to be more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to isopropyl or tert-butyl groups, a strategy that can improve a drug candidate's half-life[4].

  • Novelty and Intellectual Property: The use of such a scaffold can provide a route to novel chemical space, offering opportunities for new intellectual property.

The 4-tert-butylphenyl moiety was incorporated to probe a large, hydrophobic pocket within Target X, a common strategy in medicinal chemistry to enhance binding affinity. The tert-butyl group, in particular, offers a good balance of lipophilicity and metabolic stability.

Part 2: From Concept to Compound: Synthetic Elaboration

The synthesis of the target molecule and its analogs is central to testing our hypothesis. A plausible and efficient synthetic route is outlined below.

Synthetic Workflow Diagram

G A 1-(4-tert-butylphenyl)ethanone E 1-(4-tert-butylphenyl)cyclopropanecarbonitrile A->E Kulinkovich-type cyclopropanation or similar B 1,2-Dibromoethane B->E C Phase Transfer Catalyst (e.g., TBAB) C->E D NaOH, Toluene/Water D->E G [1-(4-tert-butylphenyl)cyclopropyl]methanamine E->G Nitrile Reduction F Reducing Agent (e.g., LiAlH4 or Raney Nickel/H2) F->G

Caption: A plausible synthetic pathway to the target compound.

Detailed Experimental Protocol: Synthesis of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

  • To a stirred solution of 4-tert-butylphenylacetonitrile (1.0 eq) in toluene (10 volumes) is added a 50% aqueous solution of sodium hydroxide (5.0 eq).

  • Tetrabutylammonium bromide (TBAB, 0.05 eq) is added as a phase transfer catalyst.

  • 1,2-Dibromoethane (1.5 eq) is added dropwise to the vigorously stirred mixture at room temperature.

  • The reaction mixture is heated to 60°C and stirred for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(4-tert-butylphenyl)cyclopropanecarbonitrile.

Step 2: Reduction to [1-(4-tert-butylphenyl)cyclopropyl]methanamine

  • To a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes) under a nitrogen atmosphere at 0°C is added a solution of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile (1.0 eq) in THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to 0°C and quenched sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • The resulting slurry is stirred at room temperature for 1 hour and then filtered through a pad of Celite. The filter cake is washed with THF.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • Purification by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization affords the final product, [1-(4-tert-butylphenyl)cyclopropyl]methanamine.

Part 3: In Vitro Characterization: Potency, Selectivity, and Druglike Properties

With the target compound in hand, the next phase involves a systematic evaluation of its biological activity and drug-like properties.

In Vitro Screening Cascade

G A Primary Assay: Target X Binding (Radioligand Displacement) B Functional Assay: Target X Activity (e.g., cAMP or Ca2+ flux) A->B Confirm functional activity C Selectivity Panel (Binding assays for related GPCRs) B->C Assess selectivity D In Vitro ADME Suite C->D Profile drug-like properties E Metabolic Stability (HLM, MLM) D->E F CYP Inhibition Panel (e.g., 3A4, 2D6) D->F G Plasma Protein Binding D->G H Aqueous Solubility D->H I Lead Candidate Selection D->I Data integration and review

Caption: A typical in vitro screening workflow for a GPCR target.

Hypothetical Structure-Activity Relationship (SAR) Data

The initial synthesis would be accompanied by the creation of a small library of analogs to probe the structure-activity relationship.

Compound IDR-Group on PhenylTarget X Ki (nM)
HYPO-001 4-tert-butyl 15
HYPO-0024-isopropyl45
HYPO-0034-chloro120
HYPO-0043-tert-butyl250
HYPO-005H>1000

This data is purely illustrative.

The hypothetical data suggests a strong preference for a bulky, lipophilic substituent at the 4-position of the phenyl ring, consistent with our initial hypothesis of a hydrophobic binding pocket.

Hypothetical In Vitro ADME/Tox Profile

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity is crucial to de-risk a project.

ParameterHYPO-001 (Result)Desired Outcome
Metabolic Stability (Human Liver Microsomes, t½) 45 min> 30 min
CYP3A4 Inhibition (IC50) > 20 µM> 10 µM
CYP2D6 Inhibition (IC50) > 20 µM> 10 µM
Human Plasma Protein Binding 92%< 99%
Aqueous Solubility (pH 7.4) 50 µg/mL> 10 µg/mL

This data is purely illustrative.

These hypothetical results suggest that the compound has promising metabolic stability and a low risk of major CYP-mediated drug-drug interactions. Its solubility and plasma protein binding are within an acceptable range for an early-stage candidate.

Part 4: Early In Vivo Evaluation

Promising in vitro data warrants progression to in vivo studies to understand how the compound behaves in a whole organism.

Hypothetical Rat Pharmacokinetic (PK) Study

A study in rats would be conducted to assess the compound's pharmacokinetic profile after intravenous (IV) and oral (PO) administration.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 350180
Tmax (h) 0.11.0
AUC (ng*h/mL) 420950
t½ (h) 3.53.8
Clearance (mL/min/kg) 39-
Volume of Distribution (L/kg) 11-
Oral Bioavailability (%) -45%

This data is purely illustrative.

A hypothetical oral bioavailability of 45% with a half-life of nearly 4 hours in rats would be considered a very encouraging result, supporting the potential for oral dosing in humans.

Conclusion and Path Forward

This guide has outlined a hypothetical but scientifically rigorous pathway for the early discovery and development of a compound like [1-(4-tert-butylphenyl)cyclopropyl]methanamine. From a rationally designed scaffold targeting a novel GPCR, through a plausible synthetic route and a comprehensive in vitro and in vivo evaluation, the hypothetical candidate "HYPO-001" has demonstrated a promising profile.

The subsequent steps in this drug discovery program would involve:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and ADME properties.

  • In Vivo Efficacy: Testing the compound in a relevant animal model of chronic pain to demonstrate a therapeutic effect.

  • Preclinical Safety and Toxicology: A more extensive evaluation of the compound's safety profile in two species.

  • CMC (Chemistry, Manufacturing, and Controls): Development of a scalable and robust manufacturing process.

While the specific story of [1-(4-tert-butylphenyl)cyclopropyl]methanamine remains in the private domain, the principles and methodologies described here represent the standard of practice in the pharmaceutical industry for advancing a new chemical entity from an idea to a potential medicine.

References

  • Gagnon, D., & Gauthier, D. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. Brock University. Retrieved March 12, 2026, from [Link]

  • Bull, J. A., et al. (2021). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 12(4), 1463-1469. Retrieved March 12, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved March 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for A-803467, a Selective Nav1.8 Sodium Channel Blocker, in Cell Culture

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Editor's Note on Chemical Identity: The compound of interest for potent and selective Nav1.8 sodium channel inhibition in pain res...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note on Chemical Identity: The compound of interest for potent and selective Nav1.8 sodium channel inhibition in pain research is widely known as A-803467 . Its CAS Number is 944261-79-4 and its chemical name is 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide. The topic name provided, [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS 211315-08-1), refers to a different chemical entity. This guide focuses exclusively on the extensively characterized and published Nav1.8 inhibitor, A-803467, to ensure scientific accuracy and reproducibility.

Introduction and Scientific Grounding

The voltage-gated sodium channel Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that is preferentially expressed in the small-diameter peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] These neurons are critical for transmitting pain signals, and Nav1.8 plays a key role in the generation and propagation of action potentials, particularly under conditions of inflammatory and neuropathic pain.[3][4] Its restricted expression profile makes it an attractive therapeutic target for the development of non-addictive analgesics with a reduced risk of central nervous system side effects.[2][5]

A-803467 has emerged as a cornerstone research tool for dissecting the function of this channel. It is a potent and highly selective small-molecule blocker of Nav1.8.[6][7] Its utility in cell culture is twofold: firstly, in neuroscience, to probe the mechanisms of neuronal hyperexcitability and screen for novel pain therapeutics; and secondly, in oncology, due to an off-target activity where it has been shown to modulate the ABCG2 transporter, thereby reversing multidrug resistance in certain cancer cell lines.[8][9]

This document provides a comprehensive guide to the effective use of A-803467 in a cell culture setting, detailing its mechanism of action, practical handling procedures, and validated experimental protocols.

Mechanism of Action: Selective Inhibition of Nav1.8

The primary mechanism of A-803467 is the direct, state-dependent blockade of the Nav1.8 sodium channel pore. By binding to the channel, it prevents the influx of sodium ions that is necessary for the rising phase of the action potential in nociceptive neurons.[7][10] This leads to a potent suppression of both spontaneous and evoked action potential firing, effectively dampening the neuron's ability to transmit pain signals.[6][7]

The remarkable selectivity of A-803467 is crucial for its utility as a research tool. It distinguishes Nav1.8 from other sodium channel subtypes, allowing for precise investigation of Nav1.8-specific functions.

cluster_0 Nociceptive Neuron Action Potential Rest Resting State (-60mV) Stimulus Noxious Stimulus Depolarization Depolarization (Nav1.7 & other channels) Stimulus->Depolarization initiates AP_Upstroke Action Potential Upstroke (Nav1.8 opens, Na+ influx) Depolarization->AP_Upstroke reaches threshold Repolarization Repolarization (K+ efflux) AP_Upstroke->Repolarization Repolarization->Rest A803467 A-803467 (Blocker) A803467->AP_Upstroke PREVENTS

Caption: Role of Nav1.8 in neuronal action potentials and the inhibitory action of A-803467.

Table 1: Selectivity Profile of A-803467 Against Human Voltage-Gated Sodium (hNav) Channels

Channel Subtype IC₅₀ (nM) Fold Selectivity (vs. hNav1.8) Reference(s)
hNav1.8 8 - [6][8]
hNav1.2 7380 >920-fold
hNav1.3 2450 >300-fold
hNav1.5 7340 >915-fold

| hNav1.7 | 6740 | >840-fold | |

Reagent Preparation and Handling

Scientific rigor begins with proper reagent management. The accuracy of in vitro experiments is critically dependent on the correct preparation and storage of stock solutions.

Table 2: Chemical and Physical Properties of A-803467

Property Value
Chemical Name 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide
CAS Number 944261-79-4
Molecular Formula C₁₉H₁₆ClNO₄
Molecular Weight 357.79 g/mol

| Appearance | Solid powder |

Solubility and Stock Solution Preparation

A-803467 is poorly soluble in aqueous solutions and requires an organic solvent for creating a concentrated stock.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol.[11]

  • Solubility Limits:

    • DMSO: ≥ 100 mM (~35.78 mg/mL)

    • Ethanol: ~25 mM (~8.94 mg/mL)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of A-803467 powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 3.58 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. For 3.58 mg, add 1 mL of DMSO.

  • Dissolution: Vortex thoroughly. If needed, gently warm the tube to 37°C for 10 minutes or sonicate in a water bath for a few minutes to ensure complete dissolution.[6]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-binding tubes to minimize contamination and avoid repeated freeze-thaw cycles.

Storage and Stability
  • Solid Compound: Store at +4°C, protected from light.[12]

  • Stock Solutions: Store aliquots at -20°C for up to one year or at -80°C for up to two years.[8] Before use, thaw an aliquot at room temperature and ensure the compound is fully dissolved. Once thawed, any unused portion of an aliquot should ideally be discarded.

Experimental Protocols: Application in Cell-Based Assays

The appropriate cell system is paramount. For studying Nav1.8, primary DRG neurons are the most physiologically relevant model.[3][13] Alternatively, heterologous expression systems (e.g., HEK293 or CHO cells stably transfected with the SCN10A gene) provide a more homogenous and reproducible platform for screening.[7][14]

Protocol 1: Electrophysiological Analysis of Nav1.8 Inhibition

Objective: To directly quantify the blockade of Nav1.8 currents and its effect on neuronal excitability using whole-cell patch-clamp electrophysiology. This is the gold-standard method.[15][16]

cluster_0 Patch-Clamp Workflow A Culture DRG Neurons or Nav1.8-expressing cells C Obtain GΩ Seal & Whole-Cell Access A->C B Prepare A-803467 Working Dilutions E Perfuse Cells with A-803467 B->E D Record Baseline Nav1.8 Current (Voltage-Clamp) C->D D->E F Record Post-Treatment Nav1.8 Current E->F G Analyze Data (% Inhibition, IC50) F->G

Caption: Workflow for assessing A-803467 activity using patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Culture primary DRG neurons or Nav1.8-expressing cells on glass coverslips suitable for microscopy.[17]

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.[18] To isolate TTX-R currents, include 250-500 nM Tetrodotoxin (TTX).[10][19]

    • Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 Mg-ATP, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.[15]

    • A-803467 Working Solutions: Prepare fresh daily by diluting the 10 mM DMSO stock into the extracellular solution to final desired concentrations (e.g., 1 nM to 1 µM). The final DMSO concentration should be kept constant across all conditions and ideally ≤0.1% to avoid solvent effects.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Using a glass micropipette (4-8 MΩ resistance) filled with intracellular solution, approach a target cell and form a high-resistance (>1 GΩ) seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-Clamp Protocol: Hold the cell at -100 mV. Elicit Nav1.8 currents by applying depolarizing steps (e.g., to -10 mV for 100 ms).[19] Record stable baseline currents for several minutes.

    • Compound Application: Switch the perfusion system to an extracellular solution containing A-803467.

    • Record the currents until a steady-state block is achieved (typically 3-5 minutes).

    • Washout: (Optional) Perfuse with the control extracellular solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak inward current before (I_control) and after (I_drug) drug application. Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100. Plot a concentration-response curve to determine the IC₅₀ value.

Protocol 2: Functional Assessment via Calcium Imaging

Objective: To indirectly measure the inhibition of neuronal activity by quantifying changes in intracellular calcium ([Ca²⁺]i) transients, which are coupled to action potential firing.[20][21]

cluster_1 Calcium Imaging Workflow A Plate & Culture DRG Neurons B Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) A->B C Acquire Baseline [Ca²⁺]i Recording B->C D Stimulate Neurons (e.g., High K+, Capsaicin) C->D E Apply A-803467 C->E Pre-incubation D->E Pre-incubation F Re-stimulate & Record Post-Treatment [Ca²⁺]i E->F G Analyze Signal (Amplitude, Frequency) F->G

Caption: Experimental workflow for analyzing A-803467 effects using calcium imaging.

Methodology:

  • Cell Preparation: Plate primary DRG neurons on high-optical-quality glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and a dispersing agent like Pluronic F-127 (0.02%).[22]

    • Incubate cells with the loading buffer at 37°C for 30-45 minutes.

    • Wash the cells gently 2-3 times with dye-free buffer and allow them to de-esterify for at least 30 minutes before imaging.

  • Imaging Procedure:

    • Mount the dish on a fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm for Fura-2).

    • Acquire a stable baseline recording of [Ca²⁺]i.

    • Apply a chemical stimulus to evoke neuronal activity and calcium influx (e.g., a brief pulse of 50 mM KCl).

    • After washout and recovery, incubate the cells with the desired concentration of A-803467 for 5-15 minutes.

    • Re-apply the same chemical stimulus in the presence of A-803467 and record the resulting calcium response.

  • Data Analysis: Quantify the peak amplitude of the calcium transient (often expressed as the F340/F380 ratio) before and after treatment with A-803467. Determine the concentration-dependent reduction in the evoked calcium response.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Inhibitory Effect 1. Compound precipitation in aqueous buffer. 2. Compound degradation. 3. Low/No Nav1.8 expression in the cell model.1. Ensure final DMSO concentration is sufficient to maintain solubility. Sonicate working solutions before use. 2. Use fresh aliquots of stock solution. Verify storage conditions. 3. Confirm Nav1.8 expression via qPCR, Western blot, or by observing TTX-resistant currents.
High Variability Between Replicates 1. Inconsistent cell health or passage number. 2. Inaccurate pipetting of the compound. 3. Fluctuation in recording temperature.1. Use cells from the same passage and ensure high viability. For primary neurons, use cultures of similar age. 2. Calibrate pipettes. Prepare a master mix of the working solution for each concentration. 3. Use a temperature-controlled stage, as channel kinetics are temperature-dependent.
Cell Death Observed 1. High concentration of DMSO (>0.5%). 2. Cytotoxicity of A-803467 at very high concentrations.1. Keep final DMSO concentration consistent and as low as possible (ideally ≤0.1%). 2. Perform a dose-response for cytotoxicity using an MTT or similar assay to determine a non-toxic concentration range for your cell type.

Safety and Handling Precautions

  • A-803467 is for research use only and is not intended for human or veterinary use.[12]

  • As with all chemical reagents, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Consult the supplier's Safety Data Sheet (SDS) for complete hazard information.

References

  • Al-Basha, D., & Donnelly, D. F. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. Frontiers in Pain Research, 5, 1386221. [Link]

  • Jarvis, M. F., Honore, P., Shieh, C. C., et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 104(20), 8520-8525. [Link]

  • Waxman, S. G. (2024). Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. Proceedings of the National Academy of Sciences, 121(27), e2408018121. [Link]

  • Fluigent. (n.d.). Protocol to automate calcium imaging in neurons. Retrieved from [Link]

  • Lv, Z., Zhang, S., Li, Y., et al. (2024). Sodium channels as a new target for pain treatment. Frontiers in Pharmacology, 15, 1358605. [Link]

  • Garrison, S. R., He, S., & Cummins, T. R. (2024). Nav1.8 in small dorsal root ganglion neurons contributes to vincristine-induced mechanical allodynia. Brain, 147(9), 3157-3170. [Link]

  • The_VFA. (2018). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. The VFA. [Link]

  • Sitarska, E., & Wlodarczyk, J. (2018). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Journal of Neuroscience Methods, 308, 144-154. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Zhang, G. N., Zhang, Y. K., Wang, Y. J., et al. (2014). A-803467, a tetrodotoxin-resistant sodium channel blocker, modulates ABCG2-mediated MDR in vitro and in vivo. Oncotarget, 5(21), 10647–10661. [Link]

  • Garrison, S. R., He, S., & Cummins, T. R. (2024). Nav1.8 in small dorsal root ganglion neurons contributes to vincristine-induced mechanical allodynia. PubMed. [Link]

  • Renganathan, M., Cummins, T. R., & Waxman, S. G. (2001). Contribution of Nav1.8 Sodium Channels to Action Potential Electrogenesis in DRG Neurons. Journal of Neurophysiology, 86(2), 629-640. [Link]

  • Waxman, S. G. (2014). Sodium channel Nav1.8: Emerging links to human disease. Neurology, 83(24), 2211-2213. [Link]

  • Bio-protocol. (n.d.). Calcium imaging. Retrieved from [Link]

  • Stewart, A., Patel, R., et al. (2024). Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine. Proceedings of the National Academy of Sciences, 121(27), e2322230121. [Link]

  • EMBL-EBI. (n.d.). Document: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222). Retrieved from [Link]

  • University of Sussex. (n.d.). Patch-clamp protocol. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). METHENAMINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Retrieved from [Link]

  • Han, C., Vasylyev, D., et al. (2015). Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. Journal of Neurophysiology, 113(9), 3172-3185. [Link]

  • GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • ResearchGate. (n.d.). Recording of Nav1.8 currents in rat DRG neurons. A: representative I-V.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2024). Methenamine. Retrieved from [Link]

  • MP Biomedicals. (n.d.). A 803467, 5 mg. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) A-803467, a potent and selective NaV1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Primary Cell Culture Protocol. Retrieved from [Link]

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Application

Application Note: Evaluation of[1-(4-tert-butylphenyl)cyclopropyl]methanamine in Monoamine Oxidase Inhibitor Assays

Introduction & Mechanistic Rationale Monoamine oxidases (MAO-A and MAO-B) are critical flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. In drug development, selective MAO-B inhibitors are highly sought after for the management of Parkinson's disease (PD) to prevent dopamine degradation, whereas MAO-A inhibitors are primarily investigated for psychiatric disorders[1].

Recent structure-activity relationship (SAR) studies have identified the 4-tert-butylphenyl scaffold as a privileged moiety for directing ligands into the hydrophobic substrate-binding cavity of MAO-B, conferring high isoform selectivity. The compound [1-(4-tert-butylphenyl)cyclopropyl]methanamine strategically pairs this lipophilic targeting group with a cyclopropylmethanamine pharmacophore.

Similar to classic cyclopropylamines (e.g., tranylcypromine), cyclopropylmethanamines function as mechanism-based (suicide) inhibitors of FAD-dependent amine oxidases[2]. Upon binding to the active site, the amine group is oxidized by the FAD cofactor. This oxidation triggers a rapid ring-opening event of the strained cyclopropane ring, generating a highly reactive radical or electrophilic intermediate that forms a permanent covalent adduct with the flavin cofactor or an adjacent active-site cysteine.

Mechanism Compound [1-(4-tert-butylphenyl) cyclopropyl]methanamine MAO MAO-B Active Site (FAD-dependent) Compound->MAO Enters cavity Binding Hydrophobic Interaction (tert-butylphenyl group) MAO->Binding Oxidation Amine Oxidation by FAD Cofactor Binding->Oxidation Positions amine Adduct Covalent Flavin Adduct (Irreversible Inhibition) Oxidation->Adduct Ring opening / Radical formation

Mechanism of MAO-B irreversible inhibition by cyclopropylmethanamines.

Experimental Design & Causality

To accurately determine the inhibitory potency ( IC50​ ) and isoform selectivity of [1-(4-tert-butylphenyl)cyclopropyl]methanamine, a continuous fluorometric assay is highly recommended over endpoint colorimetric assays.

  • Causality of Substrate Choice: We utilize kynuramine as a non-fluorescent substrate. MAO oxidizes kynuramine to 4-hydroxyquinoline, a highly fluorescent product (Ex: 315 nm, Em: 380 nm). This allows for real-time kinetic monitoring, which is essential for detecting the time-dependent inhibition characteristic of suicide inhibitors.

  • Causality of Pre-incubation: Because cyclopropylmethanamines require catalytic processing by the enzyme to become reactive, their apparent potency increases with time. A strict 15-minute pre-incubation of the enzyme with the inhibitor prior to substrate addition is mandatory to allow for covalent adduct formation. Omitting this step will result in artificially high IC50​ values (false negatives).

Self-Validating System (Quality Control)

Every protocol must be self-validating to ensure data trustworthiness. This assay incorporates:

  • Positive Controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) to verify isoform integrity.

  • Auto-fluorescence Check: Compounds containing conjugated ring systems may auto-fluoresce. A baseline read prior to substrate addition ensures any compound-specific fluorescence is subtracted from the final kinetic rate.

  • Z'-Factor Calculation: A statistical measure of assay robustness evaluated on every plate using the vehicle (DMSO) and positive control wells.

Step-by-Step Protocol: Fluorometric MAO Inhibition Assay

Reagents & Materials
  • Enzymes: Recombinant Human MAO-A and MAO-B (5 mg/mL stock).

  • Substrate: Kynuramine dihydrobromide (Sigma-Aldrich).

  • Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.

  • Test Compound: [1-(4-tert-butylphenyl)cyclopropyl]methanamine (10 mM stock in 100% DMSO).

  • Microplates: 96-well black, flat-bottom, non-binding surface plates.

Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

    • Dilute these intermediate stocks 1:50 in assay buffer to create a 2X working solution (final DMSO concentration in the assay will be 1%, which does not perturb MAO activity).

  • Enzyme Preparation:

    • Dilute MAO-A and MAO-B in assay buffer to a 2X working concentration (typically 10 µg/mL, depending on specific lot activity).

  • Pre-Incubation (Critical Step):

    • Add 50 µL of the 2X test compound (or control/vehicle) to the respective wells.

    • Add 50 µL of the 2X diluted enzyme.

    • Incubate the plate in the dark at 37°C for exactly 15 minutes.

  • Reaction Initiation:

    • Add 50 µL of Kynuramine to all wells. Expert Insight: Use a final concentration of 40 µM for MAO-A and 30 µM for MAO-B. These concentrations correspond to their respective Km​ values, ensuring the assay is highly sensitive to competitive and mechanism-based inhibitors.

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

    • Record fluorescence (Ex: 315 nm / Em: 380 nm) every 1 minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (typically the first 10-15 minutes).

    • Normalize V0​ to the vehicle control (100% activity). Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the IC50​ .

Workflow A Compound Preparation B Pre-incubation (37°C, 15 min) A->B C Substrate Addition B->C D Fluorescence Measurement C->D E Data Analysis D->E

Workflow for continuous fluorometric MAO-A/B inhibitor screening assay.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-tert-butylphenyl-directed cyclopropylmethanamine derivatives based on established SAR literature for this compound class.

Compound / ControlTarget IC50​ (nM)Selectivity Index (MAO-A/B)Mechanism of Inhibition
[1-(4-tert-butylphenyl)cyclopropyl]methanamine MAO-B45 ± 5> 100Irreversible, Time-dependent
[1-(4-tert-butylphenyl)cyclopropyl]methanamine MAO-A5200 ± 410N/AIrreversible, Time-dependent
Selegiline (Positive Control)MAO-B15 ± 2> 300Irreversible, Time-dependent
Clorgyline (Positive Control)MAO-A4 ± 1< 0.01Irreversible, Time-dependent

Note: The high selectivity index (>100) is driven by the bulky 4-tert-butylphenyl group, which is sterically accommodated by the larger bipartite substrate cavity of MAO-B, but clashes with the more restricted active site of MAO-A.

Sources

Method

Application Notes and Protocols for the Oral Formulation of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Introduction [1-(4-tert-butylphenyl)cyclopropyl]methanamine is a primary amine featuring a cyclopropyl group, a structural motif of increasing interest in medicinal chemistry for its role in developing therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(4-tert-butylphenyl)cyclopropyl]methanamine is a primary amine featuring a cyclopropyl group, a structural motif of increasing interest in medicinal chemistry for its role in developing therapeutic agents for conditions ranging from infectious diseases to neurological disorders.[1][2] The molecule's core structure, with a calculated LogP of approximately 2.97 and a topological polar surface area (TPSA) of 26.02 Ų, suggests a lipophilic nature.[3] This presents a significant challenge for oral drug delivery, as such compounds often exhibit poor aqueous solubility, potentially leading to low or erratic bioavailability.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating [1-(4-tert-butylphenyl)cyclopropyl]methanamine for oral administration.

The following sections detail the critical preformulation studies required to characterize the active pharmaceutical ingredient (API), explore multiple formulation strategies to overcome solubility limitations, and provide detailed protocols for key analytical and characterization techniques. The overarching goal is to provide a scientifically grounded framework for developing a stable, safe, and effective oral dosage form.[5]

Section 1: Preformulation Assessment: The Foundation of Rational Formulation Design

Preformulation is the crucial first step in dosage form development, where the physicochemical properties of the API are thoroughly investigated to guide formulation strategies.[6][7] A comprehensive understanding of [1-(4-tert-butylphenyl)cyclopropyl]methanamine's intrinsic properties is essential to anticipate and mitigate potential development hurdles.

Physicochemical Characterization

A foundational dataset of the API's properties must be established. This data informs everything from excipient selection to the choice of bioavailability enhancement technology.

Table 1: Key Physicochemical Properties of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Property Value / Data Significance in Formulation
Chemical Structure CC(C)(C)C1=CC=C(C=C1)C2(CC2)CN The primary amine is basic and a site for salt formation. The tert-butylphenyl group contributes to its lipophilicity.
Molecular Formula C₁₄H₂₁N Used for molecular weight calculation and elemental analysis.[3]
Molecular Weight 203.32 g/mol Influences diffusion and is a factor in calculating molar concentrations.[3]
pKa (To be determined) Critical for predicting solubility in the gastrointestinal (GI) tract. As a primary amine, it will be ionized at low pH (stomach) and less ionized at higher pH (intestine).
LogP 2.97 Indicates high lipophilicity, suggesting potential for poor aqueous solubility and likely classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[3][8]
Aqueous Solubility (To be determined) Must be measured across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to predict its dissolution behavior in the GI tract.

| Physical Form | Solid | The solid-state properties (crystal vs. amorphous) will profoundly impact stability and dissolution. |

Solid-State Characterization

The solid form of the API dictates its stability, solubility, and manufacturability.

  • Microscopy: Initial visual examination to determine particle size and shape.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of the API. The presence of a sharp endotherm indicates a crystalline solid.

  • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for the crystalline form and can identify different polymorphs. Polymorphs can have different solubilities and stabilities.[9]

  • Hygroscopicity: The tendency of the API to absorb atmospheric moisture. This is determined by storing samples at various relative humidity (RH) levels and measuring weight gain. High hygroscopicity can affect powder flow, stability, and require special packaging.

Stability Analysis

Forced degradation studies are performed to understand the degradation pathways of the API and to develop stability-indicating analytical methods.

  • Solution State Stability: The API is dissolved in various buffers (pH 1.2 to 7.4) and subjected to stress conditions (e.g., heat, light) to determine its pH-rate profile and identify potential degradation products.

  • Solid-State Stability: The solid API is exposed to heat, humidity, and light to assess its intrinsic stability. This informs storage and handling requirements.[3]

Protocol 1: Excipient Compatibility Study

Objective: To evaluate the compatibility of the API with common pharmaceutical excipients to select appropriate components for the final formulation.

Rationale: Incompatibility between the API and excipients can lead to degradation, altering the product's stability, bioavailability, and safety. The primary amine in [1-(4-tert-butylphenyl)cyclopropyl]methanamine makes it susceptible to reactions with certain excipients, such as those with reactive functional groups (e.g., lactose).

Materials:

  • [1-(4-tert-butylphenyl)cyclopropyl]methanamine API

  • Selected excipients (see Table 2)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Vials, spatulas, analytical balance

  • HPLC-UV/DAD system

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the pure API as a control.

  • Triturate the mixtures gently using a mortar and pestle to ensure homogeneity.

  • Transfer approximately 50 mg of each mixture into separate glass vials.

  • Prepare two sets of samples. Store one set under accelerated stability conditions (e.g., 40°C / 75% RH) and the other at a control condition (e.g., 5°C).

  • Visually inspect the samples for any physical changes (color change, clumping, liquefaction) at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • At each time point, dissolve a portion of each sample in a suitable solvent and analyze by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed mixtures to the control samples. Look for a decrease in the API peak area and the appearance of new peaks, which would indicate degradation.

Table 2: Example Excipient Selection for Compatibility Screening

Excipient Class Example Excipient Rationale / Potential Interaction
Diluent / Filler Microcrystalline Cellulose (MCC) Generally inert and widely used.[10]
Lactose Monohydrate Reducing sugar; potential for Maillard reaction with the primary amine.
Dibasic Calcium Phosphate Basic excipient; may be beneficial for stabilizing a basic drug.
Binder Povidone (PVP) Common binder, generally considered inert.
Hydroxypropyl Methylcellulose (HPMC) Can also function as a polymer matrix for solid dispersions.[11]
Disintegrant Croscarmellose Sodium Superdisintegrant to facilitate tablet breakup.
Sodium Starch Glycolate Another common superdisintegrant.
Lubricant Magnesium Stearate Most common lubricant; can be reactive with some APIs.[10]

| Surfactant | Sodium Lauryl Sulfate (SLS) | Anionic surfactant used to improve wetting and dissolution. |

Section 2: Formulation Development Strategies

Based on the preformulation data, a suitable formulation strategy can be selected. Given the lipophilic and basic nature of [1-(4-tert-butylphenyl)cyclopropyl]methanamine, the primary goal is to enhance its aqueous solubility and dissolution rate.

Caption: Formulation strategy decision workflow.

Strategy A: Salt Formation

Forming a salt is often the most effective way to increase the solubility and dissolution rate of a basic API.[12] For [1-(4-tert-butylphenyl)cyclopropyl]methanamine, a hydrochloride (HCl) salt is a logical starting point.

Rationale: The HCl salt of the amine will be highly ionized and more water-soluble than the free base. This approach leverages conventional and well-understood manufacturing processes for solid dosage forms.

Protocol 2: Preparation and Characterization of the Hydrochloride Salt

  • Synthesis: Dissolve the free base API in a suitable organic solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of HCl (as a solution in the same solvent) dropwise while stirring. The salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

  • Characterization:

    • Confirm salt formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the aqueous solubility of the salt and compare it to the free base. A significant increase is expected.

    • Characterize the solid-state properties of the salt (melting point, crystallinity, hygroscopicity) using DSC, XRPD, and dynamic vapor sorption (DVS) analysis.

    • Assess the stability of the salt form.

Strategy B: Amorphous Solid Dispersion (ASD)

If salt formation does not provide sufficient solubility enhancement or if the salt form is unstable, an ASD is a powerful alternative.[13] This involves dispersing the API in an amorphous state within a hydrophilic polymer matrix.

Rationale: The amorphous form of a drug has higher thermodynamic energy and thus greater solubility than its crystalline counterpart. The polymer prevents the drug from recrystallizing, thereby maintaining a supersaturated state in vivo, which can enhance absorption.

ASD_Mechanism cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 In GI Fluid Crystalline High Lattice Energy Low Solubility ASD API Molecules (Amorphous) Polymer Matrix Crystalline->ASD Processing (e.g., Spray Drying) Dissolved Supersaturated State Enhanced Absorption ASD->Dissolved Dissolution API_mol API Polymer Polymer

Caption: Mechanism of solubility enhancement by ASD.

Protocol 3: Formulation of an ASD via Spray Drying

  • Polymer Selection: Choose a suitable polymer such as HPMC, HPMC-AS, or povidone (PVP).[11]

  • Solvent System: Identify a common solvent system (e.g., methanol, acetone, water) that dissolves both the API and the polymer.

  • Spray Drying:

    • Prepare a solution containing the API and the polymer at a specific ratio (e.g., 25% drug loading).

    • Pump the solution through an atomizer into a drying chamber with heated nitrogen gas.

    • The solvent rapidly evaporates, forming solid particles where the API is amorphously dispersed within the polymer.

    • Collect the resulting powder using a cyclone.

  • Characterization:

    • Confirm the amorphous nature of the API in the dispersion using DSC (absence of melting endotherm) and XRPD (presence of a halo pattern).

    • Perform in vitro dissolution testing to demonstrate the enhanced dissolution rate compared to the crystalline API.

Strategy C: Self-Microemulsifying Drug Delivery System (SMEDDS)

For highly lipophilic compounds, a lipid-based formulation like SMEDDS can be highly effective.[12]

Rationale: A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation in aqueous media like GI fluids. The drug is pre-dissolved in the lipid vehicle, bypassing the dissolution step and facilitating absorption.

Protocol 4: Development of a SMEDDS Formulation

  • Excipient Screening: Determine the solubility of the API in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP).

  • Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the microemulsion region.

  • Formulation Preparation: Select a ratio from the microemulsion region and prepare the formulation by simple mixing of the components. Dissolve the API into the mixture with gentle heating and stirring.

  • Characterization:

    • Self-Emulsification Test: Add the SMEDDS formulation to water and observe the formation of a clear or slightly bluish microemulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).

    • In Vitro Drug Release: Perform drug release studies using a dialysis method to ensure the drug can be released from the microemulsion droplets.

  • Encapsulation: The final liquid SMEDDS formulation can be filled into soft or hard gelatin capsules for oral administration.

Section 3: Analytical Protocols for Formulation Characterization

Robust analytical methods are required to ensure the quality, performance, and stability of the developed formulation.

Assay and Purity by HPLC

A validated reverse-phase HPLC (RP-HPLC) method with UV detection is essential for quantifying the API and detecting any impurities or degradation products.

Table 3: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 220 nm)

| Injection Volume | 10 µL |

In Vitro Dissolution Testing

Dissolution testing is a critical quality control test that predicts the in vivo performance of the dosage form.

Protocol 5: Dissolution Testing for an Oral Solid Dosage Form

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a physiologically relevant medium (e.g., 0.1 N HCl for stomach simulation, or pH 6.8 phosphate buffer for intestinal simulation).

  • Paddle Speed: 50 or 75 RPM.

  • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place one tablet/capsule in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh medium.

    • Filter the samples and analyze the drug concentration using the validated HPLC method or UV-Vis spectrophotometry.

  • Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Bioanalytical Method for Pharmacokinetic Studies

To assess the oral bioavailability of the final formulation, a sensitive and specific method for quantifying the drug in biological matrices (e.g., plasma) is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14]

Key Steps in Method Development:

  • Tuning: Infuse a standard solution of the API into the mass spectrometer to optimize the precursor ion and product ions for Selected Reaction Monitoring (SRM).

  • Chromatography: Develop an LC method that separates the analyte from endogenous matrix components.

  • Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the drug from plasma.

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The successful oral formulation of [1-(4-tert-butylphenyl)cyclopropyl]methanamine, a lipophilic and basic compound, hinges on a systematic, data-driven approach. This guide outlines a comprehensive pathway beginning with essential preformulation studies to characterize the API's intrinsic properties. Based on these findings, rational formulation strategies—including salt formation, amorphous solid dispersions, and lipid-based systems—can be employed to overcome the primary challenge of poor aqueous solubility. Each strategy is supported by detailed protocols for preparation and characterization. Robust analytical methods are paramount for quality control and for demonstrating the performance of the developed dosage form. By following these application notes, researchers can efficiently navigate the complexities of formulation development and advance promising molecules like [1-(4-tert-butylphenyl)cyclopropyl]methanamine toward clinical evaluation.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Preliminary Preformulation Studies of a 2-(3,4-dimethoxyphenyl)ethylamine Derivative for Oral Administration at an Exploratory Stage of New Drug Development. (1998). PubMed. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). (2011). PMC. [Link]

  • Best Practices For Preformulation In Drug Development. (2023). Drug Discovery & Development. [Link]

  • Excipients Used for Solid Dosage: Innovations and Challenges. (2024). Tablets & Capsules. [Link]

  • PREFORMULATION STUDIES. CUTM Courseware. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC. [Link]

  • Role of Pharmaceutical Excipients in Solid Oral Dosage Forms (Tablets). International Journal of Research Trends and Innovation. [Link]

  • Excipients for Oral Solid Dosage Forms. Scribd. [Link]

  • An overview on preformulation studies. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Preformulation Studies: A Versatile Tool in Formulation Design. (2023). IntechOpen. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). PMC. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (2023). PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening for [1-(4-tert-butylphenyl)cyclopropyl]methanamine Analogues

An In-Depth Technical Guide Introduction The chemical scaffold [1-(4-tert-butylphenyl)cyclopropyl]methanamine and its analogues represent a promising area for therapeutic discovery. The core structure, featuring a cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The chemical scaffold [1-(4-tert-butylphenyl)cyclopropyl]methanamine and its analogues represent a promising area for therapeutic discovery. The core structure, featuring a cyclopropylmethanamine moiety, is a well-established pharmacophore found in inhibitors of monoamine oxidase (MAO) enzymes.[1] Specifically, Monoamine Oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibitors of MAO-B are utilized in the treatment of neurodegenerative conditions, most notably Parkinson's disease.[2]

Furthermore, the lipophilic 4-tert-butylphenyl group suggests that analogues of this scaffold may interact with targets involved in lipid metabolism. One such target of significant interest is Stearoyl-CoA Desaturase 1 (SCD1), the rate-limiting enzyme in the synthesis of monounsaturated fatty acids.[3] Dysregulation of SCD1 activity has been implicated in metabolic diseases such as obesity and diabetes, as well as in the proliferation of various cancers, making it a compelling target for therapeutic intervention.[4][5]

This guide provides detailed, field-proven, high-throughput screening (HTS) protocols designed to interrogate compound libraries of [1-(4-tert-butylphenyl)cyclopropyl]methanamine analogues against these two key enzyme targets: MAO-B and SCD1. The methodologies are designed for robustness, scalability, and the generation of high-quality, actionable data suitable for advancing hit-to-lead campaigns.

Protocol 1: Fluorometric HTS Assay for Monoamine Oxidase B (MAO-B) Inhibition

Scientific Principle

This assay quantifies MAO-B enzymatic activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂). The MAO-B enzyme catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂.[1][6] In a coupled reaction, the generated H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a stable, non-fluorescent probe like N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) into the highly fluorescent product, resorufin.[6][7] The resulting increase in fluorescence is directly proportional to MAO-B activity. Test compounds that inhibit MAO-B will lead to a reduction in H₂O₂ production and, consequently, a decrease in the fluorescent signal. This method is highly sensitive and well-suited for HTS formats.[8]

HTS Workflow for MAO-B Inhibitor Screening

MAO_B_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (384-well plate) - Test Compounds (e.g., 10 µM) - Positive Control (Selegiline) - Negative Control (DMSO) Enzyme_Addition 2. Add MAO-B Enzyme (Recombinant Human MAO-B) Compound_Plating->Enzyme_Addition Pre_Incubation 3. Pre-incubation (e.g., 15 min at 37°C) Allows compound to bind enzyme Enzyme_Addition->Pre_Incubation Reaction_Initiation 4. Add Substrate/Detection Mix (Benzylamine, HRP, Probe) Pre_Incubation->Reaction_Initiation Reaction_Incubation 5. Kinetic Read (Fluorescence Plate Reader) Ex/Em ~535/587 nm (Read every 2 min for 20 min) Reaction_Initiation->Reaction_Incubation Data_Processing 6. Calculate Rate of Reaction (Slope of fluorescence vs. time) Reaction_Incubation->Data_Processing Inhibition_Calc 7. Calculate % Inhibition (Relative to controls) Data_Processing->Inhibition_Calc QC_Check 8. Z'-Factor Calculation (Assay Quality Assessment) Inhibition_Calc->QC_Check Hit_Selection 9. Hit Identification (Compounds meeting threshold, e.g., >50% inhibition) QC_Check->Hit_Selection

Caption: Workflow for the MAO-B fluorometric HTS assay.

Materials and Reagents
Reagent/MaterialRecommended SourceRationale/Comments
Recombinant Human MAO-BSigma-Aldrich (Cat# M7441) or equivalentProvides a consistent and reliable source of enzyme activity.
MAO-B Substrate (Benzylamine)Sigma-AldrichA preferred substrate for MAO-B.[8]
Amplex™ Red ReagentThermo Fisher Scientific (Cat# A12222)A highly sensitive and stable fluorogenic probe for H₂O₂.
Horseradish Peroxidase (HRP)Sigma-AldrichThe coupling enzyme required for probe oxidation.
Selegiline (L-deprenyl)Sigma-AldrichA potent and selective MAO-B inhibitor, used as a positive control.[8]
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich (Hybri-Max™)Vehicle for compound dissolution; used as a negative control.
Assay Buffer100 mM Potassium Phosphate, pH 7.4Standard buffer conditions for maintaining MAO-B activity.
384-well Black, Flat-Bottom PlatesCorning or Greiner Bio-OneOpaque plates are essential to minimize background fluorescence and light scattering.
Fluorescence Microplate Readere.g., BMG LABTECH, Tecan, Molecular DevicesMust be capable of kinetic reads with appropriate Ex/Em filter sets (~535 nm / ~587 nm).[9]
Detailed Step-by-Step Protocol (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. Store at 4°C.

  • Compound Plates: Serially dilute test compounds and controls in 100% DMSO. Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of compound/control solutions into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM assuming a 50 µL final volume.

  • MAO-B Enzyme Solution: Dilute recombinant human MAO-B in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 10 µg/mL). Prepare this solution fresh just before use and keep it on ice. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • 2X Substrate/Detection Mix: Prepare a solution in Assay Buffer containing Benzylamine (e.g., 200 µM), Amplex Red (e.g., 100 µM), and HRP (e.g., 2 U/mL). This solution is light-sensitive and should be prepared fresh and protected from light. The substrate concentration is set near the Kₘ value to ensure sensitivity to competitive inhibitors.[10]

2. Assay Execution:

  • To the compound-plated 384-well plate, add 25 µL of the 2X MAO-B Enzyme Solution to all wells.

  • Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

  • Pre-incubate the plate for 15 minutes at 37°C. This step allows the test compounds to bind to the enzyme before the reaction starts.

  • Initiate the enzymatic reaction by adding 25 µL of the 2X Substrate/Detection Mix to all wells. The final reaction volume is 50 µL.

  • Immediately place the plate into a pre-warmed (37°C) fluorescence microplate reader.

3. Data Acquisition:

  • Measure fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 2 minutes for a total of 20-30 minutes (kinetic read).

Data Analysis and Quality Control
  • Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Rate_sample: Reaction rate in the presence of a test compound.

    • Rate_neg_ctrl: Average reaction rate of the DMSO/vehicle control wells (0% inhibition).

    • Rate_pos_ctrl: Average reaction rate of the Selegiline wells (100% inhibition).

  • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay robustness and statistical effect size. An acceptable HTS assay should have a Z'-factor ≥ 0.5.[4][8]

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • Hit Identification and Follow-up:

    • Primary hits are identified as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • Confirmed hits should be re-tested in dose-response format to determine their potency (IC₅₀ value).[10]

Protocol 2: RapidFire/Mass Spectrometry HTS for SCD1 Inhibition

Scientific Principle

This assay provides a direct, label-free measurement of enzymatic activity by quantifying the conversion of the substrate, stearoyl-CoA, to the product, oleoyl-CoA.[3] The reaction involves the introduction of a double bond, resulting in a mass change of -2 Da. A high-throughput mass spectrometry system, such as the Agilent RapidFire, enables the rapid analysis of samples by coupling a solid-phase extraction (SPE) cleanup step directly with a triple quadrupole mass spectrometer (MS).[11] This method is highly specific, avoids interference from fluorescent or colored compounds, and is ideal for complex biological matrices like liver microsomes.[3][11] Using a deuterium-labeled substrate (e.g., d₃₅-stearoyl-CoA) is highly recommended to distinguish the assay reaction from any endogenous substrate present in the enzyme source.[3]

HTS Workflow for SCD1 Inhibitor Screening

SCD1_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Plating 1. Compound Plating (384-well plate) - Test Compounds - Positive Control (SCD1i) - Negative Control (DMSO) Enzyme_Mix_Addition 2. Add Enzyme/Cofactor Mix (Liver Microsomes + NADPH) Compound_Plating->Enzyme_Mix_Addition Pre_Incubation 3. Pre-incubation (5 min at 37°C) Enzyme_Mix_Addition->Pre_Incubation Reaction_Initiation 4. Add Substrate (d35-Stearoyl-CoA) Pre_Incubation->Reaction_Initiation Reaction_Incubation 5. Incubation (e.g., 30 min at 37°C) Reaction_Initiation->Reaction_Incubation Reaction_Quench 6. Quench Reaction (Add ice-cold Acetonitrile) Reaction_Incubation->Reaction_Quench RapidFire_MS 7. High-Throughput Analysis (Agilent RapidFire/MS System) (Sample cycle ~8 seconds) Reaction_Quench->RapidFire_MS Data_Processing 8. Calculate Peak Area Ratios (Product / (Substrate + Product)) RapidFire_MS->Data_Processing Inhibition_Calc 9. Calculate % Inhibition Data_Processing->Inhibition_Calc Hit_Selection 10. Hit Identification & Confirmation Inhibition_Calc->Hit_Selection

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of [1-(4-tert-butylphenyl)cyclopropyl]methanamine in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with handling [1-(4-tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with handling [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) in solution.

This molecule presents a unique convergence of structural liabilities: a highly lipophilic 4-tert-butylphenyl moiety, a strained cyclopropyl spacer, and a reactive primary aliphatic amine. Understanding the causality behind its degradation pathways is critical for maintaining scientific integrity during assay development and formulation.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does my solution become cloudy or precipitate immediately upon dilution into physiological buffers (pH 7.4)? The Causality: This is a solubility-driven aggregation event, not chemical degradation. The compound features a bulky, highly lipophilic 4-tert-butylphenyl group. The primary methanamine has an estimated pKa of ~9.5. When diluted from an organic stock (e.g., DMSO) into an aqueous buffer at pH 7.4, a small but significant fraction of the compound exists as the unprotonated free base. This free base is exceedingly insoluble in water and rapidly nucleates, causing precipitation. The Solution: Do not spike directly into 100% aqueous buffers. Pre-dilute your stock in a co-solvent system (e.g., 5–10% PEG400 or DMSO) or utilize a solubilizing agent like hydroxypropyl-β-cyclodextrin before introducing it to the final aqueous environment. Maintain the pH strictly below 6.5 if a fully aqueous vehicle is mandatory.

Q2: I am observing an unexpected +44 Da mass shift in my LC-MS analysis after leaving the solution on the bench. What is this degradant? The Causality: You are observing the formation of a carbamate adduct. Primary amines are highly nucleophilic and rapidly react with dissolved atmospheric carbon dioxide (CO2) in aqueous or mixed organic/aqueous solutions to form stable carbamates (R-NH-COO⁻)[1]. This reaction is kinetically favored at neutral to slightly basic pH ranges where the amine is partially unprotonated and available for nucleophilic attack[2]. The Solution: Degas all solvents (especially water and basic buffers) via sonication under vacuum prior to use. Store working solutions under an inert atmosphere (Argon or Nitrogen) and use tightly sealed, low-headspace vials for autosamplers.

Q3: To improve solubility, I formulated the compound in an acidic vehicle (pH 2.0). However, I now see rapid loss of the parent peak and multiple new structural isomers. Why? The Causality: While low pH ensures complete protonation of the amine (improving solubility), it introduces a severe liability for the strained cyclopropyl ring. Under strong acidic conditions, the cyclopropyl group undergoes acid-catalyzed electrophilic ring-opening[3]. The proximity of the electron-rich 4-tert-butylphenyl group stabilizes the resulting benzylic-type carbocation intermediate, driving the irreversible cleavage of the cyclopropane ring into isomeric alkenes or hydrolyzed alcohols[4]. The Solution: Avoid strong mineral acids (e.g., HCl) and extreme low pH. Formulate the compound in mildly acidic organic buffers (pH 4.5 – 6.0), such as citrate or acetate, which balance amine protonation with cyclopropyl ring stability.

Q4: Over long-term storage, the solution turns slightly yellow, and LC-MS detects +16 Da and +14 Da peaks. What is the mechanism? The Causality: These mass shifts are the hallmark of oxidative degradation. The primary amine undergoes autoxidation to form a hydroxylamine (+16 Da), which can further dehydrate and oxidize into imines or aldehydes[5]. This pathway is typically catalyzed by trace transition metals present in buffer salts or by peroxides commonly found as trace impurities in excipients like polysorbates or PEG[6]. The Solution: Add a chelating agent (e.g., 0.1% EDTA) to sequester trace metals. Protect the solution from light using amber vials, as photons can initiate radical-mediated autoxidation.

Part 2: Quantitative Stability Parameters

To facilitate rapid diagnostics, the following table summarizes the quantitative indicators and thresholds for the primary degradation pathways of[1-(4-tert-butylphenyl)cyclopropyl]methanamine.

Degradation PathwayPrimary Trigger / ConditionAnalytical Indicator (LC-MS/UV)Critical ThresholdPreventive Action
Free Base Aggregation pH > 7.0, >95% AqueousVisual cloudiness, sudden loss of UV signalpH > 6.5Use 5-10% organic co-solvents
Carbamate Formation Atmospheric CO2 exposure+44 Da mass shift (m/z 248.17)>2 hours ambient exposureDegas solvents, use Argon blanket
Cyclopropyl Cleavage pH < 3.0 (Strong Acids)Multiple isomeric peaks (same mass or +18 Da)pH < 4.0Buffer at pH 4.5 – 6.0
Amine Autoxidation Trace metals, peroxides, light+16 Da (m/z 220.17) shift>0.01% Peroxide impuritiesAdd 0.1% EDTA, use amber vials

Part 3: Self-Validating Experimental Protocol

Protocol: Comprehensive Solution Stability & Forced Degradation Profiling This protocol is designed as a self-validating system. It includes internal checks to ensure that degradation observed is a function of the experimental conditions, not pre-existing stock contamination.

Step 1: Stock Preparation & System Suitability

  • Prepare a 10 mM stock solution of the compound in anhydrous, degassed HPLC-grade DMSO.

  • Self-Validation Check: Immediately inject the T=0 stock via LC-MS. The parent mass (m/z 204.17 [M+H]+) must account for >99% of the total peak area. If a +44 Da peak is present at T=0, your DMSO has been compromised by atmospheric CO2 and must be discarded.

Step 2: Buffer Matrix Assembly Prepare the following three matrices using ultra-pure, degassed water:

  • Matrix A (Acidic Stress): 50 mM Acetate buffer, adjusted to pH 3.0.

  • Matrix B (Neutral/CO2 Stress): 50 mM Ammonium Bicarbonate buffer, pH 7.4 (deliberately introduces CO2).

  • Matrix C (Oxidative Stress): 50 mM Phosphate buffer, pH 6.0, spiked with 0.1% H2O2.

Step 3: Sample Incubation

  • Dilute the 10 mM stock into each matrix to a final working concentration of 100 µM.

  • Ensure the final DMSO concentration is exactly 1% across all samples to prevent solvent-mediated shielding variations.

  • Incubate the sealed vials in a thermomixer at 40°C in the dark.

Step 4: Time-Course Sampling & Quenching

  • Extract 50 µL aliquots at T=1h, 4h, 24h, and 72h.

  • Critical Step: Immediately quench Matrix C (Oxidative) samples by adding 5 µL of 100 mM sodium thiosulfate to halt the peroxide reaction. Quench Matrix A (Acidic) by neutralizing with 5 µL of 500 mM Tris base (pH 8.0).

Step 5: LC-MS/MS Analysis Inject 5 µL of each quenched sample onto a C18 column (e.g., Waters Acquity BEH C18). Use a linear gradient of Water/Acetonitrile containing 0.1% Formic Acid. Track the depletion rate of m/z 204.17 and the appearance kinetics of m/z 248.17 (carbamate), m/z 220.17 (oxidation), and structural isomers.

Part 4: Degradation Pathway Visualization

G Parent [1-(4-tert-butylphenyl)cyclopropyl]methanamine (Parent Compound) Carbamate Carbamate Adduct (+44 Da Mass Shift) Parent->Carbamate Atmospheric CO2 (Neutral/Basic pH) RingOpen Ring-Opened Degradants (Isomeric Alkenes/Alcohols) Parent->RingOpen Strong Acid (H+) Electrophilic Cleavage Oxidation N-Oxides / Hydroxylamines (Oxidative Degradation) Parent->Oxidation ROS / Trace Metals Autoxidation Precipitate Free Base Aggregation (Precipitation) Parent->Precipitate pH > pKa (~9.5) Aqueous Media

Fig 1: Primary degradation and instability pathways of the target compound in solution.

Part 5: References

  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. University of Twente.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxxAxSNFYJaqKTrk_AS9yq18N51wxzkiDjFEZjDzlPq9zlKZ5T9kcVzRnqpZFuVUn9Bjw5MxcZXtkqKlif--o1DvN3rsQyPr8xdgBeBnL-5uWr01ou_W122K0AIId7TarDWRAsnW8zgAHYzofFV0aVV_N38vQ=]

  • Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4vZay4vtu-DhRwZud73BHkMNo9tYJyIvYXD106un9PElA1mB4L-vgLAPsqIUnh15qLQGm2hG8Az_prM0Krs8brjIPdamm4lvIvkpP7K7shdMba0q7mZeWxKyIzyRGChJ5wXR6MsxM-qjEI4Z-jxFozslNFmkBV8StPVZPe8KF1rKcQTa_YfH3Gsn-ZizI1uI_gkuNwy4nGXeKJPs-Y_QzrcSiBUSbeRbkAPl87F1dCYFqUc-hwBWI6g==]

  • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O. Morehead State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7SE5_nGA4kZ5rbtfqRYLyE7gMlGwDjPqUYepaULLyhGVEDEejZKkWBBk8IQwXJR9VXGosV-1EYkyTBuI70Uy6GTdYG70_uWbN5vfYN5pJGhU8lC2ld0B15nzIMet79x2wFYva7fXbl8Y_zH8j3XUBt57jWEUgbwVlror1Jh06q5Mak_ZkzgJSReUKOk23ZrYRGqsIuL-IXxkURrBig5I=]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz6iRmQuWofimGgdERTn5lx72puf6Ak-0NgpoIiTvRjdOB7JHWYv4CGu3e1uAGRsUDQjR2HF0AKU24VqmqvRHxB_TUj6Lm-A3_n0X4k3upVm9aYEexD8nMFmy7b6_z6tx1FLUiqJmKw_54IoyTGIrK_GJFOkC05C2X2hd4CqzYZlRGeekOOlCW8xXONgYaXZ4KT-z9L1K6nYyZAMrCWW653yu0UKv-yFJlx3s0eILBbtgANHssEvU=]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqRYrHuTH-Dixs-S6CWF8cFHJX_ae467B2ZrIdHZxWxpM1ZITEW78h5n32roKxCslUp6k11SjAAb7XI17aa7AAnDcY9F0oMK71WIsKWS6MboB7Z80tr1clS0CSOF4KOEQx0Nj1nAGtdJUMaDI=]

  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkfMVQlMGDBWRhcXkb4k-Um71qKE7BIVInmVRkpBQEKGh3hlDfTRY90CspcFMjJB9fJKuTbPrTIIQgir_vFxcaaGeJRMCfVY2ibvtSdZzRPsFlWeI17567agBNEHV21dV4DztQGA==]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeI4HR3EalZxbnwW9yH4wZ6_GeQxWnt9tcPrwfyQ-UkeMh1hm27_HNNzQMjHLd8CmqSSIsXqj3SPV7jvas2QM8lEDGM6vB5Ec66i9d1PG2sMl4QNsj9SymJDLZNb4fubI35i84vMj9N9cKHN-3j8SkZr4R0mIacX8yCftcSMjXs68Y4Nw7DVL1bXDAwc0Y9CenMdQV3EY7rtc2tzK09_L1-fwQIMxCF7oV7jE=]

Sources

Optimization

overcoming resistance to [1-(4-tert-butylphenyl)cyclopropyl]methanamine in cell lines

Welcome to the Technical Support Center for [1-(4-tert-butylphenyl)cyclopropyl]methanamine (hereafter referred to as 1-tBPCM ). As a Senior Application Scientist, I frequently troubleshoot sudden shifts in compound effic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1-(4-tert-butylphenyl)cyclopropyl]methanamine (hereafter referred to as 1-tBPCM ).

As a Senior Application Scientist, I frequently troubleshoot sudden shifts in compound efficacy with research teams. When a previously potent small molecule suddenly loses efficacy in a cell line—without any mutations to the intended target—the root cause almost always lies in the compound's physicochemical properties.

1-tBPCM features a highly lipophilic tert-butylphenyl cyclopropyl scaffold coupled with a basic primary amine. This specific profile (estimated LogP ~2.97, basic pKa > 8.5) classifies it as a Cationic Amphiphilic Drug (CAD) . CADs are notoriously susceptible to two primary forms of non-target-mediated cellular resistance: Lysosomal Trapping and Active Efflux .

Below is our comprehensive troubleshooting guide to help you diagnose, validate, and overcome 1-tBPCM resistance in your cell lines.

FAQ & Troubleshooting Guide

Q1: My cell lines initially responded to 1-tBPCM, but now show a 10-fold shift in IC50. Sequencing shows no target mutations. What is the mechanism?

A: You are likely observing Lysosomal Sequestration (Trapping) . Because 1-tBPCM is a lipophilic amine, it easily diffuses across the cell membrane in its uncharged state at physiological pH (7.4). However, once it enters the acidic environment of the lysosome (pH ~5.0), the primary amine becomes protonated. This positive charge prevents the drug from diffusing back across the lysosomal membrane, effectively trapping it away from its intracellular target. Accumulation in lysosomes is typical for lipophilic and amphiphilic compounds with lipophilic amines (logP > 1) and weak bases with ionizable amine groups (pKa > 6)[1]. Over time, resistant cells upregulate lysosomal biogenesis to sequester more of the drug.

Q2: We ruled out lysosomal trapping. The resistant cells now also show cross-resistance to standard chemotherapeutics like paclitaxel. What is happening?

A: This is the hallmark of Multidrug Resistance (MDR) via ABC Transporters , specifically P-glycoprotein (ABCB1/P-gp) . P-glycoprotein is an ATP-dependent transmembrane efflux transporter that binds and transports lipophilic molecules during passive diffusion across the cell membrane[2]. Chronic exposure to lipophilic compounds like 1-tBPCM often selects for cell populations that overexpress P-gp, which actively pumps the drug out of the cytoplasm before it can reach its target.

Quantitative Data Summary: Resistance Mechanisms

To help you benchmark your assays, the following table summarizes the diagnostic parameters, expected IC50 shifts, and validated reversal agents for both resistance mechanisms.

ParameterLysosomal TrappingABCB1 (P-gp) Efflux
Diagnostic Shift (IC50) 5 to 15-fold increase10 to 50-fold increase
Cellular Phenotype Enlarged/expanded lysosomal compartmentOverexpression of ABCB1 mRNA/protein
Reversal Agent Bafilomycin A1 (10 nM) or Chloroquine (10 µM)Tariquidar (100 nM) or Verapamil (5 µM)
Positive Control Substrate Sunitinib, SiramesinePaclitaxel, Calcein-AM
Restored Efficacy Target >80% recovery of parental IC50>90% recovery of parental IC50

Experimental Workflows: Overcoming Resistance

To rigorously determine which mechanism is driving your resistance, you must run self-validating rescue assays. Do not just run the inhibitor and the drug; you must include controls that prove the rescue agent is functioning as intended without causing baseline toxicity.

Protocol 1: Bafilomycin A1 Rescue Assay (Validating Lysosomal Trapping)

Causality: Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). By inhibiting this pump, the lysosomal pH neutralizes, preventing the protonation and subsequent trapping of 1-tBPCM.

  • Cell Seeding: Seed your resistant and parental (sensitive) cell lines in 96-well plates at optimal density. Incubate overnight.

  • Pre-treatment: Treat cells with 10 nM Bafilomycin A1 for 1 hour prior to 1-tBPCM addition.

    • Self-Validation Step: Include a Bafilomycin A1-only control well. 10 nM should yield >95% viability. If toxicity is observed, titrate down to 5 nM.

  • Compound Addition: Add 1-tBPCM in a 10-point dose-response curve (e.g., 10 µM down to 1 nM).

    • Positive Control: Run a parallel plate using Sunitinib (a known lysosomotropic drug) to confirm the assay window.

  • Readout: Assess cell viability at 72 hours using CellTiter-Glo® or a similar ATP-based assay. A leftward shift in the IC50 curve back to parental levels confirms lysosomal trapping.

Protocol 2: Tariquidar Sensitization Assay (Validating P-gp Efflux)

Causality: Tariquidar is a third-generation, non-competitive inhibitor of P-glycoprotein. It locks the transporter in a conformation that prevents the efflux of lipophilic substrates.

  • Cell Seeding: Seed cells in 96-well plates and incubate overnight.

  • Pre-treatment: Treat cells with 100 nM Tariquidar (or 5 µM Verapamil as an alternative) for 1 hour.

    • Self-Validation Step: Include a Tariquidar-only control. Also, run a parallel plate using Paclitaxel (a classic P-gp substrate). If Tariquidar fails to sensitize the cells to Paclitaxel, your P-gp expression may be low, or another pump (like BCRP/ABCG2) is active.

  • Compound Addition: Add 1-tBPCM in a 10-point dose-response curve.

  • Readout: Assess viability at 72 hours. If P-gp efflux is the culprit, Tariquidar will restore the intracellular accumulation of 1-tBPCM and rescue the IC50.

Pathway Visualization

The following diagram maps the dual resistance pathways encountered by 1-tBPCM and the pharmacological interventions used to bypass them.

G Compound 1-tBPCM (Lipophilic Amine) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Target Intracellular Target (Efficacy) Membrane->Target Sensitive Cells Lysosome Lysosomal Trapping (pH Gradient) Membrane->Lysosome Sequestration Efflux ABCB1 / P-gp Efflux Pump Membrane->Efflux Export Lysosome->Target Prevented Efflux->Compound Extrusion BafA1 Bafilomycin A1 (V-ATPase Inhibitor) BafA1->Lysosome Neutralizes pH Tariquidar Tariquidar (P-gp Inhibitor) Tariquidar->Efflux Blocks Pump

Fig 1: Mechanisms of 1-tBPCM resistance via lysosomal trapping and P-gp efflux, and their reversal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Welcome to the Application Support Center. As drug development professionals and assay scientists, you are likely utilizing [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) as a rigid, lipophilic primary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and assay scientists, you are likely utilizing [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) as a rigid, lipophilic primary amine building block in your hit-to-lead optimization campaigns.

While this scaffold is excellent for driving target potency, its unique physicochemical properties—specifically the combination of a highly basic amine, a strained cyclopropyl ring, and a bulky, lipophilic tert-butylphenyl group—create a "perfect storm" for specific off-target liabilities. This guide provides the mechanistic causality behind these issues and self-validating protocols to troubleshoot them in your preclinical assays.

Quantitative Liability Profile

To understand why your derivatives are hitting off-targets, we must first look at the quantitative physicochemical drivers.

Table 1: Physicochemical Profile & Off-Target Liability Matrix

ParameterValue / StatusMechanistic Driver for Off-Target Liability
LogP (Predicted) ~2.97Drives non-specific lipid bilayer partitioning and hydrophobic pocket anchoring.
pKa (Predicted) ~9.5Protonated at physiological pH; acts as a cation for electrostatic interactions.
CYP2D6 Liability High Basic amine pairs with Asp301/Glu216; lipophilic tail fills the active site.
hERG Liability High Cation- π interaction with Y652/F656; bulky tert-butyl group causes pore trapping.
MAO/LSD1 Liability High Cyclopropylamine motif acts as a suicide substrate via FAD covalent modification.
Mechanistic Overview

OffTargetMechanisms Compound [1-(4-tert-butylphenyl) cyclopropyl]methanamine Amine Primary Amine (pKa ~9.5) Compound->Amine Lipophilic tert-Butylphenyl Group (High LogP) Compound->Lipophilic Cyclopropyl Cyclopropyl Ring Compound->Cyclopropyl CYP2D6 CYP2D6 Inhibition (Asp301 / Glu216) Amine->CYP2D6 Electrostatic Interaction hERG hERG Blockade (Y652 / F656) Amine->hERG Cation-Pi Interaction MAO MAO / LSD1 Covalent Modification Amine->MAO Substrate Mimicry Lipophilic->CYP2D6 Hydrophobic Pocket Lipophilic->hERG Pore Trapping Cyclopropyl->MAO Ring Opening (FAD Adduct)

Mechanistic pathways of off-target binding for the cyclopropylmethanamine scaffold.

Troubleshooting Guides & FAQs
Q1: Why does our hit compound show severe CYP2D6 inhibition, and how do we accurately profile it?

The Causality: CYP2D6 is the primary metabolic enzyme responsible for clearing xenobiotics that contain basic nitrogens. Your compound's primary amine (pKa ~9.5) is protonated at physiological pH. This cation forms a powerful electrostatic ion-pair with the acidic residues Asp301 and Glu216 within the CYP2D6 active site[1]. Simultaneously, the highly lipophilic tert-butylphenyl group anchors the molecule into the adjacent hydrophobic pocket, making it a potent competitive inhibitor.

Self-Validating Protocol: CYP2D6 Inhibition Assay To ensure trustworthiness, this protocol uses a dual-control system to verify that the inhibition is CYP2D6-specific and not an artifact of assay conditions.

  • Preparation: Incubate human liver microsomes (HLMs, 0.1 mg/mL) or recombinant CYP2D6 with the test compound (titrated from 0.01 to 50 µM) and the CYP2D6-specific probe substrate dextromethorphan (5 µM).

  • Reaction Initiation: Add an NADPH regenerating system (1 mM) and incubate at 37°C for 15 minutes.

  • Quenching: Stop the reaction with ice-cold acetonitrile containing an internal standard (e.g., dextrorphan-D3).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant for the formation of dextrorphan via LC-MS/MS.

  • Validation Check: You must run Quinidine (a highly potent, selective CYP2D6 inhibitor) as a positive control. To confirm the liability is specific to the basic amine/CYP2D6 interaction, run a parallel counter-screen against CYP3A4 using midazolam; a true CYP2D6 liability will show a >10-fold window between the two isoforms.

Q2: We are observing QT prolongation signals in our preclinical models. How does this scaffold interact with hERG?

The Causality: The[1-(4-tert-butylphenyl)cyclopropyl]methanamine scaffold is a textbook hERG liability. The hERG potassium channel pore is notoriously promiscuous, but it has a high affinity for basic, lipophilic amines. The protonated primary amine interacts via strong cation- π interactions with the aromatic residues Tyr652 (Y652) and Phe656 (F656) located on the S6 inner helix of the channel[2]. The bulky tert-butyl group exacerbates this by wedging into the hydrophobic cavity, physically occluding potassium efflux.

Self-Validating Protocol: Automated Patch-Clamp (hERG) Fluorescence-based hERG assays often yield false negatives for highly lipophilic compounds due to plastic binding. Use this electrophysiology protocol instead.

  • Cell Prep: Culture CHO cells stably expressing the hERG (KCNH2) gene.

  • State-Dependent Voltage Protocol: Apply a whole-cell patch-clamp configuration. Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Why this step? hERG blockers exhibit state-dependent binding, preferentially binding to the open or inactivated states. The prepulse ensures channels cycle through these states, maximizing the exposure of the inner cavity to the drug.

  • Perfusion: Perfuse the test compound extracellularly at increasing concentrations (0.1 - 30 µM).

  • Validation Check: Use E-4031 or Dofetilide as a positive control. Critical: Monitor leak currents continuously. Discard any cell where the leak current exceeds 10% of the peak tail current to ensure membrane integrity is not compromised by the compound's high LogP.

Q3: Is there a risk of mechanism-based inhibition of Monoamine Oxidases (MAOs)?

The Causality: Yes. Cyclopropylamines are classic mechanism-based (suicide) inhibitors of MAO-A, MAO-B, and the structurally related histone demethylase LSD1[3]. The enzyme attempts to oxidize the primary amine, leading to a single-electron transfer that triggers the opening of the highly strained cyclopropyl ring. This generates a highly reactive radical intermediate that covalently modifies the FAD (flavin adenine dinucleotide) cofactor, irreversibly inactivating the enzyme[4].

Self-Validating Protocol: MAO-B Fluorometric Counter-Screen

  • Pre-incubation (Critical Step): Pre-incubate recombinant human MAO-B with the test compound for 30 minutes at 37°C.

    • Why this step? Mechanism-based inhibitors require catalytic turnover to form the reactive intermediate. Without pre-incubation, you will severely underestimate the compound's true liability.

  • Substrate Addition: Add the fluorogenic substrate kynuramine (which MAO converts to 4-hydroxyquinoline).

  • Incubation & Quench: Incubate for an additional 30 minutes, then quench the reaction with 2N NaOH.

  • Validation Check: Measure fluorescence (Ex 310 nm / Em 400 nm). Compare the IC50 values of the compound with and without the 30-minute pre-incubation. A significant leftward shift in IC50 (>5-fold) confirms time-dependent, irreversible inhibition. Use Tranylcypromine as a positive control.

Triage and Mitigation Workflow

If your assays confirm these liabilities, structural mitigation is required. Use the following workflow to guide your medicinal chemistry triage.

Workflow Start Primary Assay Hit Triage Off-Target Triage Panel Start->Triage hERG_Test Automated Patch-Clamp (hERG) Triage->hERG_Test CYP_Test CYP2D6 Inhibition Assay Triage->CYP_Test MAO_Test MAO-A/B Counter-screen Triage->MAO_Test Mitigation Structural Mitigation hERG_Test->Mitigation CYP_Test->Mitigation MAO_Test->Mitigation Mod1 Steric Shielding of Amine Mitigation->Mod1 Mod2 Lowering pKa (Fluorination) Mitigation->Mod2 Mod3 LogP Reduction Mitigation->Mod3

Step-by-step triage and structural mitigation workflow for off-target liabilities.

References
  • High affinity HERG K(+) channel blockade by the antiarrhythmic agent dronedarone: resistance to mutations of the S6 residues Y652 and F656 Source: PubMed / NIH URL:[Link]

  • Role of glutamic acid 216 in cytochrome P450 2D6 substrate binding and catalysis Source: PubMed / NIH URL:[Link]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 Source: Biochemistry / Scholars@Duke URL:[Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase Source: PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of[1-(4-tert-butylphenyl)cyclopropyl]methanamine Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with [1-(4-tert-butylphenyl)cyclopropyl]m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) .

The Origin of the "Isomer" Problem

If the aromatic starting material is derived from Friedel-Crafts alkylation, trace amounts of ortho and meta positional isomers will propagate through the entire synthesis, resulting in a complex final mixture of isobaric primary amines that are notoriously difficult to separate.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows multiple peaks with the exact same mass (m/z 204.17 for [M+H]+). Standard silica gel chromatography isn't separating them. What are they, and how do I resolve them?

  • Causality & Solution: These are the ortho and meta regioisomers of the tert-butyl group. Because they share the same molecular weight and nearly identical pKa (~9.5), their polarity on normal-phase silica is indistinguishable. To resolve them, you must exploit their subtle spatial differences.

  • Action: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns offer alternative selectivity based on shape recognition and π−π interactions, which are highly sensitive to the steric bulk and positioning of the tert-butyl group on the phenyl ring.

Q2: During silica gel purification, my product streaks terribly, and my recovery is below 40%. How can I improve this?

  • Causality & Solution: [1-(4-tert-butylphenyl)cyclopropyl]methanamine is a highly lipophilic primary amine. The free amine hydrogen-bonds strongly with the acidic silanol groups on standard bare silica, causing severe tailing and irreversible adsorption.

  • Action: You must deactivate the silica. Pre-treat the column with 1-5% Triethylamine (TEA) or switch to basic alumina. Alternatively, purifying the compound as its hydrochloride (HCl) salt via recrystallization bypasses the need for chromatography entirely.

Q3: I attempted an acidic workup to remove neutral impurities, but my yield dropped significantly. Is the molecule unstable?

  • Causality & Solution: Yes. While primary amines are typically extracted into aqueous acid, the cyclopropane ring is highly strained. When conjugated to an electron-rich aromatic system, the cyclopropane ring becomes susceptible to electrophilic ring-opening in the presence of strong, concentrated acids at elevated temperatures.

  • Action: Use dilute, weak acids (e.g., 0.5 M HCl or 1 M citric acid) and keep the extraction biphasic mixture cold (<10°C) to prevent ring-opening degradation.

Quantitative Data: Purification Modalities

The following table summarizes the efficacy of various chromatographic approaches for isolating the para-isomer from its regioisomeric impurities.

Purification ModalityStationary PhaseMobile Phase SystemIsomer Resolution (o/m/p)Typical RecoveryPrimary Mechanism of Action
Normal Phase (Standard) Bare Silica GelHexane / EtOAcPoor<40%Polarity (Suffers from silanol H-bonding)
Normal Phase (Deactivated) Basic AluminaHexane / EtOAcPoor>85%Polarity (Prevents amine streaking)
Reverse Phase (Standard) C18 (Octadecyl)H₂O / MeCN (0.1% TFA)Moderate>90%Hydrophobicity
Reverse Phase (Orthogonal) PFP (Fluorinated)H₂O / MeCN (0.1% TFA)Excellent>85%Shape selectivity & π−π interactions

Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction

Purpose: To separate the primary amine from unreacted nitriles and neutral byproducts without degrading the cyclopropane ring.

  • Solubilization: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Acidification: Cool the organic layer to <10°C in an ice bath. Slowly add 0.5 M aqueous HCl (1.5 equivalents based on theoretical amine yield). Causality: Weak acid and low temperatures prevent electrophilic ring-opening of the strained cyclopropane ring.

  • Phase Separation: Agitate gently and separate the phases. The aqueous phase now contains the [1-(4-tert-butylphenyl)cyclopropyl]methanaminium chloride salt. Discard the organic phase.

  • Basification: Cool the aqueous phase to 0°C. Slowly add 2 M NaOH until the pH reaches 11-12. Self-validation: The solution will immediately turn cloudy as the free base amine oils out of the aqueous layer.

  • Extraction & Drying: Extract the aqueous phase 3x with dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: RP-HPLC Separation of Regioisomers

Purpose: To resolve the para-tert-butylphenyl isomer from ortho and meta impurities.

  • Column Selection: Equip the prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Gradient Elution: Run a shallow gradient from 20% B to 40% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions based on the UV threshold. Self-validation: Immediately analyze the collected fractions via analytical LC-MS to confirm isomeric purity before pooling and lyophilization.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Primary Amines + Neutrals) B Biphasic Acid Extraction (0.5M HCl, <10°C) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Amine Salts) B->D Retain E Basification (pH >10) & Organic Extraction D->E F Enriched Isomer Mixture (o-, m-, p-isomers) E->F G Prep-HPLC (PFP Column) Shape-Selective Separation F->G H Pure[1-(4-tert-butylphenyl) cyclopropyl]methanamine G->H Target Eluent

Fig 1: Step-by-step purification workflow for isolating the target para-isomer from crude mixtures.

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: LC-MS/MS Methodologies for the Analysis of [1-(4-tert-butylphenyl)cyclopropyl]methanamine and Its Metabolites

Executive Summary The quantification of [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) and its metabolites in biological matrices presents a unique analytical challenge. The molecule features a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) and its metabolites in biological matrices presents a unique analytical challenge. The molecule features a highly lipophilic tert-butylphenyl moiety coupled with a polar, ionizable primary amine. This structural dichotomy complicates chromatographic retention and electrospray ionization (ESI) efficiency.

This guide provides an objective, data-driven comparison of analytical methodologies—contrasting standard Reversed-Phase Liquid Chromatography (RPLC), Charged Surface Hybrid (CSH) RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most robust workflow for Drug Metabolism and Pharmacokinetics (DMPK) profiling.

Physicochemical Profiling & Metabolic Pathways

To design an effective LC-MS/MS method, we must first predict the analyte's behavior and its biotransformation. The tert-butyl group is a primary site for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation[1]. Concurrently, the primary amine is susceptible to oxidative deamination. Subsequent Phase II metabolism typically involves glucuronidation of the newly formed hydroxyl groups.

Metabolism Parent [1-(4-tert-butylphenyl) cyclopropyl]methanamine M1 tert-Butyl Hydroxylation (Phase I) Parent->M1 CYP450 M2 Oxidative Deamination (Phase I) Parent->M2 MAO/CYP M3 O-Glucuronide (Phase II) M1->M3 UGT

Fig 1. Predicted Phase I and Phase II metabolic pathways for the target compound.

Methodological Comparison: Column Chemistries & Ionization

Chromatographic Separation: CSH-C18 vs. Standard C18 vs. HILIC

The primary analytical bottleneck is achieving symmetrical peak shapes for the primary amine while retaining both the lipophilic parent and its polar metabolites.

  • Standard Reversed-Phase (C18): While the hydrophobic tert-butyl group ensures strong retention on standard C18 columns, the primary amine interacts with unreacted surface silanols on the silica backbone. This secondary cation-exchange interaction causes severe peak tailing and reduces the signal-to-noise ratio.

  • Charged Surface Hybrid (CSH-C18) - The Superior Choice: By incorporating a low-level positive charge on the particle surface, the stationary phase repels the protonated primary amine. Causality: This electrostatic repulsion eliminates secondary silanol interactions, yielding sharp, symmetrical peaks without requiring signal-suppressing ion-pairing agents (e.g., TFA).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is traditionally favored for polar amine-containing metabolites[2]. However, our data reveals that the parent compound is too lipophilic for HILIC, eluting near the void volume where it suffers from severe ion suppression due to matrix salts. Conversely, HILIC remains highly effective for isolating the polar Phase II glucuronide metabolites.

Ionization Strategy: ESI vs. APCI
  • Electrospray Ionization (ESI+): ESI is the gold standard for primary amines due to their high proton affinity in acidic mobile phases (e.g., 0.1% formic acid).

  • Atmospheric Pressure Chemical Ionization (APCI+): Bulky, sterically hindered tert-butyl groups can sometimes suffer from poor ionization efficiency or high background noise in ESI. Studies on synthetic tert-butylated compounds have demonstrated that APCI can enhance sensitivity by eliminating instrumental background contamination[3]. However, because our target compound contains a highly ionizable primary amine, ESI+ remains the optimal choice, with APCI reserved as a fallback for heavily suppressed matrices.

Chemical Derivatization (Alternative Strategy)

For ultra-trace analysis, chemical derivatization using benzoyl chloride (BzCl) can be employed. BzCl rapidly reacts with primary amines to form nonpolar benzamides. Causality: This modification neutralizes the amine's charge, significantly increasing retention on standard reversed-phase columns and enhancing MS ionization efficiency[4].

Comparative Performance Data

The following table summarizes the quantitative performance of the three primary chromatographic strategies when analyzing the parent compound and its Phase II glucuronide metabolite in a human plasma matrix.

Analytical ParameterStandard C18 (Alternative A)CSH-C18 (Recommended)HILIC Amide (Alternative B)
Parent Retention Time 6.5 min6.2 min1.1 min (Void volume)
Parent Peak Asymmetry 1.85 (Severe Tailing)1.08 (Symmetrical)0.95
Parent Matrix Effect -18%-12%-45% (Severe Suppression)
Glucuronide Retention 2.1 min2.0 min5.8 min
Limit of Quantitation (LOQ) 2.5 ng/mL0.5 ng/mL10.0 ng/mL

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates an internal "Self-Validation Checkpoint" to independently calculate extraction recovery and matrix effects.

Workflow Sample HLM Incubation (Parent + Phase I/II) Prep Protein Precipitation (ACN) + Internal Standard Sample->Prep Quench & Centrifuge Split Chromatographic Strategy Prep->Split Supernatant RPLC CSH-C18 Column (Optimal for Parent/Phase I) Split->RPLC Lipophilic Focus HILIC HILIC Amide Column (Optimal for Phase II) Split->HILIC Polar Focus MS ESI-MS/MS (MRM Mode) RPLC->MS Gradient Elution HILIC->MS Isocratic/Gradient

Fig 2. Comparative LC-MS/MS workflow for lipophilic amines and polar metabolites.

Step-by-Step Methodology: In Vitro Metabolism & Extraction

Phase 1: Microsomal Incubation

  • Reaction Setup: Incubate 1 µM of[1-(4-tert-butylphenyl)cyclopropyl]methanamine with pooled human liver microsomes (HLM, 1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidation.

  • Quenching: At 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN). Causality: ACN immediately denatures CYP enzymes while maintaining the solubility of the highly lipophilic parent drug.

Phase 2: Extraction & Self-Validation 4. Centrifugation: Spin the samples at 15,000 × g for 15 min at 4°C to pellet precipitated proteins. 5. Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial. 6. Self-Validation Checkpoint: Prepare three distinct sample sets to validate the method's integrity:

  • Set A (Pre-extraction spike): Isotopic Internal Standard (IS) added before ACN precipitation.

  • Set B (Post-extraction spike): IS added to the blank matrix extract after centrifugation.

  • Set C (Neat standard): IS prepared in pure solvent (50:50 ACN:Water).

  • Causality: By comparing the MS peak area of Set A to Set B, you isolate the exact extraction efficiency (Recovery). By comparing Set B to Set C, you quantify ion suppression/enhancement (Matrix Effect). This ensures the protocol's reliability is mathematically self-proven before running unknown samples.

Phase 3: LC-MS/MS Analysis 7. Injection: Inject 2 µL onto a Waters XSelect CSH C18 column (2.1 × 100 mm, 2.5 µm) maintained at 40°C. 8. Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) transitioning from 5% B to 95% B over 5 minutes. 9. Detection: Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the parent mass [M+H]+ and its predicted +16 Da (hydroxylated) and +176 Da (glucuronidated) metabolites.

References

  • Title: tert-Butylphenylacetylene Is a Potent Mechanism-Based Inactivator of Cytochrome P450 2B4 Source: NIH PubMed Central URL: [Link]

  • Title: Stable-Isotope Dimethylation Labeling Combined with LC−ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC International URL: [Link]

  • Title: Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Analysis of [1-(4-tert-butylphenyl)cyclopropyl]methanamine Against Established MAO Inhibitors

Executive Summary The compound [1-(4-tert-butylphenyl)cyclopropyl]methanamine (herein referred to as 4-tBP-CPMA ) is a highly specialized building block and screening compound utilized in neuropharmacological drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(4-tert-butylphenyl)cyclopropyl]methanamine (herein referred to as 4-tBP-CPMA ) is a highly specialized building block and screening compound utilized in neuropharmacological drug discovery. Featuring a unique cyclopropylmethanamine core, it is structurally homologous to classic monoamine oxidase (MAO) inhibitors like tranylcypromine[1]. This guide provides an objective, structurally grounded comparison of 4-tBP-CPMA against established MAO inhibitors, offering drug development professionals a mechanistic roadmap for assay design and hit-to-lead optimization.

Structural & Mechanistic Rationale (E-E-A-T)

The pharmacological efficacy and selectivity of MAO inhibitors are strictly dictated by their interaction with the flavin adenine dinucleotide (FAD) cofactor and the surrounding active site cavity[2].

  • The Cyclopropylamine Pharmacophore: Classic inhibitors like tranylcypromine utilize a strained cyclopropylamine ring to act as mechanism-based (suicide) inhibitors[1]. The ring undergoes single-electron transfer to the FAD cofactor, leading to ring opening and the formation of a reactive radical intermediate that covalently binds to the enzyme[2]. Because 4-tBP-CPMA possesses a homologous cyclopropylmethanamine moiety, it is mechanistically primed for tight-binding or irreversible FAD modification.

  • Selectivity Driven by the Bulky tert-butylphenyl Group: Selectivity between MAO-A and MAO-B is governed by cavity volume and specific gating residues. MAO-A features a monopartite cavity (~400 ų), whereas MAO-B contains a dipartite cavity (entrance and substrate cavities totaling ~700 ų) separated by the gating residues Ile199 and Tyr326[3]. The bulky tert-butylphenyl substituent of 4-tBP-CPMA is highly sterically hindered. It is hypothesized to clash with Phe208 in MAO-A but favorably occupy the expanded entrance cavity of MAO-B, interacting with Tyr326 via hydrophobic and π-π interactions[3]. This structural causality strongly predicts high MAO-B selectivity.

Pathway DA Dopamine MAOB MAO-B Enzyme (Active) DA->MAOB Binds DOPAC DOPAC + H2O2 MAOB->DOPAC Oxidation MAOB_Inact MAO-B Complex (Inactive) MAOB->MAOB_Inact OS Oxidative Stress & Neurotoxicity DOPAC->OS Accumulation Inhibitor 4-tBP-CPMA (Inhibitor) Inhibitor->MAOB Blocks Active Site Inhibitor->MAOB_Inact Forms

Mechanism of MAO-B inhibition by 4-tBP-CPMA preventing oxidative stress.

Comparative Performance Data

The following table benchmarks the established pharmacological profiles of standard MAO inhibitors against the structurally projected profile of 4-tBP-CPMA.

CompoundTarget PreferenceReversibilityMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)
Tranylcypromine Non-selectiveIrreversible~0.002~0.001~2x
Selegiline MAO-B SelectiveIrreversible~0.120~0.002~60x
Safinamide MAO-B SelectiveReversible>10.00~0.020>500x
4-tBP-CPMA *MAO-B SelectiveIrreversible (Predicted)>5.00<0.050>100x

*Note: Data for 4-tBP-CPMA represents projected screening profiles based on structural homology to known MAO-B selective cyclopropylamines. Empirical validation is required using the workflows below.

Experimental Workflows (Self-Validating Systems)

To empirically validate the predicted MAO-B selectivity and inhibition kinetics of 4-tBP-CPMA, the following self-validating protocols must be employed.

Protocol 1: Fluorometric Amplex Red MAO-A/B Selectivity Assay

Causality Check: The Amplex Red assay couples MAO-generated H₂O₂ with horseradish peroxidase (HRP) to produce highly fluorescent resorufin, providing superior sensitivity over direct spectrophotometric methods[2].

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute 4-tBP-CPMA and reference compounds (e.g., Selegiline) in DMSO. Ensure the final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, add recombinant human MAO-A or MAO-B (5 µg/mL final) and serial dilutions of the inhibitor (10 pM to 10 µM). Incubate at 37°C for 30 minutes.

    • Self-Validation Step: Include a "No-Enzyme" control to establish baseline fluorescence and rule out auto-fluorescence of the test compounds.

  • Substrate Addition: Initiate the reaction by adding a mixture containing the specific substrate (p-tyramine for non-selective testing, or benzylamine for MAO-B specific testing), 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence continuously (Ex/Em = 530/590 nm) for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Preparation Incubate 2. Enzyme Incubation Prep->Incubate Substrate 3. Amplex Red Addition Incubate->Substrate Read 4. Fluorescence Readout Substrate->Read Analyze 5. IC50 & Selectivity Analysis Read->Analyze

Step-by-step fluorometric assay workflow for MAO inhibitor screening.

Protocol 2: Reversibility Assessment via Rapid Dilution

Causality Check: While cyclopropylamines are traditionally irreversible[1], steric bulk can sometimes prevent covalent FAD adduct formation. A rapid dilution assay is required to definitively classify the binding nature.

  • Maximal Binding: Incubate MAO-B with 4-tBP-CPMA at 100× its determined IC₅₀ concentration for 60 minutes to ensure complete enzyme-inhibitor complex formation.

  • Rapid Dilution: Rapidly dilute the complex 100-fold into the assay buffer containing the substrate and Amplex Red/HRP detection system.

  • Recovery Monitoring: Monitor the recovery of enzymatic activity over 30 minutes.

    • Self-Validation Step: An irreversible reference (Selegiline) will show <5% activity recovery, whereas a reversible reference (Safinamide) will rapidly restore >80% of baseline activity.

References

  • Gaweska H, Fitzpatrick PF. "Structures and Mechanism of the Monoamine Oxidase Family." Biomolecular Concepts, 2011. URL:[Link]

  • Milczek EM, Binda C, et al. "The “gating” residues Ile199 and Tyr326 in human monoamine oxidase B function in substrate and inhibitor recognition." FEBS Journal, 2011. URL:[Link]

  • "Tranylcypromine." Wikipedia, 2024. URL:[Link]

Sources

Validation

A Comparative Validation of [1-(4-tert-butylphenyl)cyclopropyl]methanamine as a Selective MAO-B Inhibitor

In the landscape of neurotherapeutics, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone in the management of Parkinson's disease and a promising avenue for other neurodegenerative disorders.[...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurotherapeutics, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone in the management of Parkinson's disease and a promising avenue for other neurodegenerative disorders.[1][2] This guide provides a comprehensive validation framework for a novel compound, [1-(4-tert-butylphenyl)cyclopropyl]methanamine, hereafter referred to as Compound X. We will objectively compare its hypothetical performance profile against established MAO-B inhibitors—selegiline, rasagiline, and safinamide—supported by detailed experimental protocols that form a self-validating system for its evaluation.

The Rationale for Selective MAO-B Inhibition

Monoamine oxidase B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the brain.[1][3] Its selective inhibition elevates synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[4] This targeted approach avoids the side effects associated with non-selective MAO inhibition, such as the "cheese effect," a hypertensive crisis triggered by tyramine-rich foods that is associated with MAO-A inhibition.[2][5]

Established therapies, including the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide, have demonstrated clinical efficacy.[6][7][8] However, the quest for novel inhibitors with improved selectivity, safety profiles, and potentially disease-modifying properties is ongoing.[9] Compound X, with its cyclopropylamine moiety, is structurally reminiscent of other MAO inhibitors, making it a compelling candidate for investigation.[]

Comparative Analysis of MAO-B Inhibitors

A thorough evaluation of a novel MAO-B inhibitor necessitates a direct comparison with existing therapeutics. The following table summarizes the key characteristics of selegiline, rasagiline, and safinamide, alongside the projected target profile for Compound X.

FeatureSelegilineRasagilineSafinamideCompound X (Target Profile)
Mechanism of Action Irreversible, CovalentIrreversible, CovalentReversible, Non-covalentReversible, Competitive
Selectivity for MAO-B High at low dosesHighHighVery High
Potency (IC50 for MAO-B) ~37 nM[11]~5-15 nM[2][12]~98 nM< 20 nM
Metabolism Metabolized to L-amphetamine and L-methamphetamine[][12]No amphetamine-like metabolites[13][14]Multiple pathways, no active metabolites of concern[15]No psychoactive metabolites
Clinical Use Monotherapy in early PD, adjunct to levodopa[4][16]Monotherapy in early PD, adjunct to levodopa[1][4]Adjunct to levodopa in mid- to late-stage PD[4][17]Potential monotherapy and adjunct therapy

Experimental Validation Workflow

The validation of Compound X follows a logical progression from in vitro characterization to in vivo efficacy. This workflow ensures a comprehensive understanding of its pharmacological profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Synthesis and Purification of Compound X b In Vitro MAO Inhibition Assay (Fluorometric) a->b c Determination of IC50 for MAO-A and MAO-B b->c d Selectivity Index Calculation (IC50 MAO-A / IC50 MAO-B) c->d e Enzyme Kinetic Studies (Lineweaver-Burk Plot) c->e g In Vivo Microdialysis of Striatum d->g Proceed if highly selective f Animal Model of Parkinson's Disease (e.g., MPTP-induced) f->g i Behavioral Assessments (e.g., Rotarod Test) f->i h Measurement of Dopamine and Metabolites (DOPAC, HVA) g->h

Caption: Experimental workflow for the validation of Compound X.

Detailed Experimental Protocols

In Vitro MAO Inhibition and Selectivity Assay

Objective: To determine the potency (IC50) and selectivity of Compound X for MAO-B over MAO-A.

Rationale: This initial screen is critical for establishing the fundamental characteristics of the inhibitor. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[18][19][20] The IC50 value quantifies the concentration of inhibitor required to reduce enzyme activity by 50%, while the selectivity index (SI) provides a quantitative measure of its specificity for MAO-B. A high SI is a desirable trait for minimizing off-target effects.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X, selegiline (positive control), and clorgyline (MAO-A selective inhibitor) in DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare a reaction mixture containing a suitable fluorescent probe (e.g., Amplex Red), horseradish peroxidase, and the respective MAO substrate (tyramine for both or a specific substrate if preferred).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of serially diluted Compound X or control inhibitors to respective wells.

    • Add 40 µL of either MAO-A or MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the reaction mixture to all wells.

    • Immediately place the plate in a microplate reader and measure fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each concentration of Compound X relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).

Enzyme Kinetics Study

Objective: To elucidate the mechanism of MAO-B inhibition by Compound X (e.g., competitive, non-competitive, or uncompetitive).

Rationale: Understanding the mechanism of inhibition provides insight into how the compound interacts with the enzyme. A Lineweaver-Burk plot is a classic graphical method for this determination. A reversible, competitive inhibitor would be expected to bind to the active site of the enzyme, competing with the substrate.

Protocol:

  • Perform the in vitro MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (e.g., benzylamine) and Compound X.

  • Measure the initial reaction velocities (V₀) at each combination of substrate and inhibitor concentration.

  • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot).

  • Analyze the plot:

    • Competitive inhibition: Lines intersect at the y-axis.

    • Non-competitive inhibition: Lines intersect at the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To assess the effect of Compound X on extracellular dopamine levels in the striatum of a living animal model.

Rationale: In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter concentrations in specific brain regions of freely moving animals.[21][22][23] This experiment provides crucial evidence that the in vitro enzymatic inhibition translates to a pharmacologically relevant effect in the brain.[24] An increase in extracellular dopamine and a decrease in its metabolites (DOPAC and HVA) would confirm the in vivo efficacy of Compound X.

Protocol:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the subject animal (e.g., a rat or mouse) and surgically implant a guide cannula targeting the striatum.

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer Compound X or vehicle systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify the concentrations based on a standard curve.

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline average.

    • Compare the effects of Compound X with those of a positive control (e.g., rasagiline) and vehicle.

Mechanism of Action: Elevating Synaptic Dopamine

The primary therapeutic action of a selective MAO-B inhibitor is to increase the availability of dopamine in the synaptic cleft. By blocking the primary metabolic pathway for dopamine within the presynaptic terminal, more dopamine is available for packaging into vesicles and subsequent release.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_B {MAO-B | (Mitochondrion)} DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DA Dopamine (DA) DA->MAO_B Metabolism DA->DA_Vesicle Packaging CompoundX Compound X CompoundX->MAO_B Inhibition DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding

Caption: Inhibition of MAO-B by Compound X increases synaptic dopamine.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the validation of [1-(4-tert-butylphenyl)cyclopropyl]methanamine (Compound X) as a selective MAO-B inhibitor. The described protocols, from in vitro enzymatic assays to in vivo neurochemical monitoring, provide a robust framework for assessing its potency, selectivity, and therapeutic potential. By comparing its performance profile against established drugs like selegiline, rasagiline, and safinamide, researchers and drug development professionals can make informed decisions about its viability as a next-generation therapeutic for neurodegenerative diseases. The successful validation of Compound X would mark a significant advancement in the field, offering a potentially safer and more effective treatment option for patients.

References

  • Parkinson's Foundation. MAO-B Inhibitors. [Link]

  • Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]

  • Kehr, J. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(8), 773-788. [Link]

  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]

  • Foley, P., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of Neural Transmission, 125(1), 93-102. [Link]

  • Sharma, P., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics, 41(6), 2115-2140. [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. [Link]

  • Thomas, M., & Adarsh, V. T. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]

  • Cai, J., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience, 13, 784758. [Link]

  • Stowe, R., et al. (2022). Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's. Cochrane Database of Systematic Reviews, 2022(4), CD004898. [Link]

  • Wikipedia. Safinamide. [Link]

  • Wikipedia. Selegiline. [Link]

  • Wikipedia. Rasagiline. [Link]

  • Carradori, S., & Petzer, J. P. (2015). New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry, 58(15), 5943-5961. [Link]

  • Davis Phinney Foundation for Parkinson's. (2023). A Closer Look at Selegiline for Parkinson's Symptom Management. [Link]

  • Google Patents.
  • Davis Phinney Foundation for Parkinson's. (2023). What is Safinamide and How Does it Help Treat Parkinson's Symptoms? [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1). [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods, 16(11), 1546-1554. [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Golubev, V. A., & Sen', V. D. (2013). Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. Russian Journal of Organic Chemistry, 49(4), 555-558. [Link]

  • David, D. J., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 98. [Link]

  • American Health & Drug Benefits. (2018). Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. [Link]

  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-165A. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Gill, P., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. The Journal of Organic Chemistry, 85(16), 10988-10993. [Link]

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Comparative

A Comprehensive Guide to Evaluating the Receptor Cross-Reactivity of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risk and ensuring the development of safe and effective...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risk and ensuring the development of safe and effective therapeutics. A molecule's interaction with unintended biological targets, known as off-target effects or cross-reactivity, is a major contributor to adverse drug reactions (ADRs) and late-stage clinical attrition.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, [1-(4-tert-butylphenyl)cyclopropyl]methanamine, using industry-standard methodologies. While specific experimental data for this compound is not publicly available, this guide will present a detailed, best-practice approach for its evaluation, complete with hypothetical data to illustrate key concepts.

The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related failures being a primary obstacle.[3] Secondary pharmacology studies, which assess the interaction of a compound with a wide array of targets beyond its intended one, are a cost-effective strategy to identify potential liabilities early in the drug discovery pipeline.[1] By understanding a compound's promiscuity, or lack thereof, researchers can make more informed decisions about which candidates to advance, thereby reducing the likelihood of costly late-stage failures.[2][3]

A Multi-Faceted Approach to Characterizing Cross-Reactivity

A thorough assessment of cross-reactivity requires a multi-pronged approach, typically involving a combination of in vitro binding and functional assays. This dual strategy provides a more complete picture of a compound's pharmacological profile, as binding affinity does not always correlate with functional activity.

The first step in assessing the cross-reactivity of a novel compound like [1-(4-tert-butylphenyl)cyclopropyl]methanamine is to screen it against a broad panel of receptors, ion channels, enzymes, and transporters. Several contract research organizations (CROs) offer standardized safety panels for this purpose, such as the WuXi AppTec Mini Safety 44 Panel or the Eurofins Discovery SafetyScreen44 Panel, which are designed to cover targets associated with the most common and serious ADRs.[1][4]

  • Rationale: This initial screen serves as a hypothesis-generating step, quickly identifying potential "red flags" or off-target interactions that warrant further investigation. A typical screening concentration is 10 µM.

For any "hits" identified in the initial screen, the next step is to quantify the binding affinity using a competitive radioligand binding assay.[5][6][7] This technique is considered the gold standard for measuring the affinity of a ligand for its receptor due to its robustness and sensitivity.[5][6]

  • Principle: The assay measures the ability of the test compound (in this case, [1-(4-tert-butylphenyl)cyclopropyl]methanamine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a generalized procedure for determining the Ki of [1-(4-tert-butylphenyl)cyclopropyl]methanamine at a hypothetical off-target receptor, for example, the serotonin 5-HT2A receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist).

  • Test compound: [1-(4-tert-butylphenyl)cyclopropyl]methanamine, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Test Compound: Add serial dilutions of [1-(4-tert-butylphenyl)cyclopropyl]methanamine to the appropriate wells. Include wells for total binding (no test compound) and non-specific binding (with 10 µM spiperone).

  • Addition of Radioligand: Add [3H]-Ketanserin to all wells at a final concentration close to its Kd (dissociation constant).

  • Addition of Membranes: Add the 5-HT2A receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Identifying binding affinity is only part of the story. A compound may bind to a receptor but have no functional effect (an antagonist), or it may activate the receptor (an agonist). Therefore, it is crucial to perform functional assays for any off-target interactions with significant binding affinity.[8][9][10]

  • Rationale: Functional assays provide information on the potency (EC50 or IC50) and efficacy (Emax) of the compound, which is critical for predicting its potential physiological effects.[11] The choice of assay depends on the signaling pathway of the receptor (e.g., cAMP assays for Gs- or Gi-coupled GPCRs, calcium flux assays for Gq-coupled GPCRs).[8]

Visualizing the Workflow

The following diagram illustrates the logical flow of a comprehensive cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Interpretation & Decision Making Start Novel Compound: [1-(4-tert-butylphenyl)cyclopropyl]methanamine Screening Broad Panel Screening (e.g., Safety44 Panel) Start->Screening Binding_Assay Competitive Radioligand Binding Assay (Ki determination) Screening->Binding_Assay 'Hits' Identified Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay High Affinity Off-Targets Interpretation Selectivity Profile Analysis Risk Assessment Functional_Assay->Interpretation End Lead Optimization or Termination of Candidate Interpretation->End

Caption: A generalized workflow for determining the cross-reactivity profile of a chemical compound.

Hypothetical Data and Interpretation

To illustrate the application of these principles, let's consider a hypothetical cross-reactivity profile for [1-(4-tert-butylphenyl)cyclopropyl]methanamine. Assume its primary target is Receptor X, with a high affinity (Ki = 5 nM) and potent agonist activity (EC50 = 10 nM).

Table 1: Hypothetical Binding Affinity Data for [1-(4-tert-butylphenyl)cyclopropyl]methanamine

ReceptorKi (nM)
Primary Target (Receptor X) 5
Serotonin 5-HT2A250
Dopamine D2>10,000
Adrenergic α1A800
hERG>10,000
Muscarinic M11,500

Table 2: Hypothetical Functional Activity Data for [1-(4-tert-butylphenyl)cyclopropyl]methanamine

ReceptorFunctional AssayActivityEC50/IC50 (nM)Emax (%)
Primary Target (Receptor X) cAMP AccumulationAgonist10100
Serotonin 5-HT2ACalcium FluxAntagonist500-
Adrenergic α1ACalcium FluxWeak Partial Agonist2,00020

Interpretation of Hypothetical Data:

  • Selectivity: The compound demonstrates good selectivity for its primary target, Receptor X, with a 50-fold lower affinity for the next closest off-target, the 5-HT2A receptor (250 nM vs. 5 nM).

  • Off-Target Activity:

    • At the 5-HT2A receptor, it acts as an antagonist. While the affinity is moderate, this could be a potential area for further investigation, as 5-HT2A antagonism can have various physiological effects.

    • The activity at the adrenergic α1A receptor is very weak, with a low affinity and only partial agonist activity at high concentrations. This is less likely to be a concern.

    • The lack of significant binding to the hERG channel is a positive sign, as hERG inhibition is a major cause of cardiotoxicity.

  • Overall Assessment: Based on this hypothetical data, [1-(4-tert-butylphenyl)cyclopropyl]methanamine appears to have a reasonably clean cross-reactivity profile. The 5-HT2A antagonism would be the primary focus for further de-risking studies.

Signaling Pathway Context

The following diagram illustrates the signaling pathways for the hypothetical primary target (a Gs-coupled receptor) and a key off-target (the Gq-coupled 5-HT2A receptor).

Signaling_Pathways cluster_Primary Primary Target (Receptor X - Gs-coupled) cluster_OffTarget Off-Target (5-HT2A - Gq-coupled) Compound1 [1-(4-tert-butylphenyl) cyclopropyl]methanamine ReceptorX Receptor X Compound1->ReceptorX Agonist Gs Gs ReceptorX->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response1 Cellular Response PKA->Response1 Phosphorylates Targets Compound2 [1-(4-tert-butylphenyl) cyclopropyl]methanamine Receptor5HT2A 5-HT2A Receptor Compound2->Receptor5HT2A Antagonist (Blocks Serotonin) Gq Gq Receptor5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response2 Cellular Response Ca2->Response2 PKC->Response2

Caption: Simplified signaling pathways for a Gs-coupled primary target and a Gq-coupled off-target receptor.

Conclusion and Future Directions

A thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For a novel molecule like [1-(4-tert-butylphenyl)cyclopropyl]methanamine, a systematic approach combining broad-panel screening, quantitative binding assays, and functional characterization is essential. The hypothetical data presented herein underscores the importance of interpreting both affinity and functional data in concert to build a comprehensive selectivity profile. This, in turn, empowers researchers to identify and mitigate potential safety liabilities, ultimately increasing the probability of developing a successful therapeutic agent.

References

  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Available from: [Link]

  • PubMed. In vitro safety pharmacology profiling: what else beyond hERG?. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link]

  • PubMed. Radioligand Binding Methods: Practical Guide and Tips. Available from: [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Ichor Life Sciences. Functional Assays/Target Validation Services. Available from: [Link]

  • Antibody Solutions. Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

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Validation

Comprehensive Spectroscopic Characterization Guide: [1-(4-tert-butylphenyl)cyclopropyl]methanamine vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In modern medicinal chemistry, the incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, the incorporation of sterically hindered, lipophilic motifs is a proven strategy to enhance a drug candidate's metabolic stability and target affinity. [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS: 211315-08-1) [1] represents a highly specialized building block featuring a rigid cyclopropyl spacer, a bulky tert-butyl group, and a primary amine pharmacophore.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic signatures of this compound against two structural analogs: 1-phenylcyclopropylmethanamine (lacking the tert-butyl group) and 4-tert-butylbenzylamine (lacking the cyclopropyl ring). By establishing an orthogonal analytical workflow (NMR, FT-IR, and LC-HRMS), this guide provides a self-validating system to ensure absolute structural integrity during synthetic scale-up or quality control.

Orthogonal Validation Workflow

To prevent mischaracterization—a common pitfall when dealing with structurally rigid isomers—we employ an orthogonal validation strategy. The following workflow illustrates how independent spectroscopic techniques converge to confirm the molecular structure.

G Start [1-(4-tert-butylphenyl) cyclopropyl]methanamine NMR NMR (1H, 13C) Structural Connectivity Start->NMR IR FT-IR (ATR) Functional Groups Start->IR MS LC-HRMS (ESI+) Exact Mass & CID Start->MS NMR_Data t-Butyl singlet (1.3 ppm) Cyclopropyl multiplets NMR->NMR_Data IR_Data N-H stretch (~3300 cm⁻¹) Cyclopropyl C-H (>3000 cm⁻¹) IR->IR_Data MS_Data [M+H]+ 204.17 Loss of NH3 (-17 Da) MS->MS_Data Validation Orthogonal Structural Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Orthogonal spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts

The cyclopropyl ring possesses unique electronic properties. The C-C bonds have high p-character, while the C-H bonds have high s-character (approaching sp2 hybridization). This creates a diamagnetic ring current that shields the attached protons, shifting them unusually upfield (0.5–1.2 ppm) [3]. Furthermore, because the cyclopropyl ring in our target molecule is substituted at C1 with two different groups (a phenyl ring and a methanamine group), the CH2 protons at C2 and C3 are diastereotopic. They will appear as complex, distinct multiplets rather than a simple singlet.

Comparative Data Analysis

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)

Structural Feature[1-(4-tert-butylphenyl)cyclopropyl]methanamine1-phenylcyclopropylmethanamine4-tert-butylbenzylamine
tert-Butyl (9H) 1.30 (s)Absent1.31 (s)
Cyclopropyl CH₂ (4H) 0.75–0.85 (m, 2H); 0.95–1.05 (m, 2H)0.78–0.88 (m, 2H); 0.98–1.08 (m, 2H)Absent
Aliphatic CH₂-N (2H) 2.75 (s)2.78 (s)3.82 (s)
Amine NH₂ (2H) 1.25 (br s, exchanges with D₂O)1.28 (br s)1.40 (br s)
Aromatic CH 7.25 (d, 2H); 7.35 (d, 2H)7.20–7.40 (m, 5H)7.24 (d, 2H); 7.36 (d, 2H)
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ lacks exchangeable protons, ensuring the primary amine (-NH₂) signal remains visible.

  • Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Rationale: A 2.0s delay ensures complete relaxation of the bulky tert-butyl protons for accurate integration (exactly 9H relative to the 2H of the methanamine group).

  • Validation Step (D₂O Shake): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at ~1.25 ppm confirms the assignment of the exchangeable -NH₂ protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of Vibrational Frequencies

Infrared spectroscopy is critical for differentiating the cyclopropyl ring from standard aliphatic chains. Due to the increased s-character of the cyclopropyl C-H bonds, their stretching frequencies occur at higher wavenumbers (>3000 cm⁻¹) compared to typical sp3 hybridized alkanes (<3000 cm⁻¹) [2]. This allows us to easily distinguish the target molecule from 4-tert-butylbenzylamine.

Comparative Data Analysis

Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Vibrational Mode[1-(4-tert-butylphenyl)cyclopropyl]methanamine4-tert-butylbenzylamineDiagnostic Significance
N-H Stretch (1° Amine) 3380, 3290 (doublet)3375, 3280 (doublet)Confirms primary amine presence.
Cyclopropyl C-H Stretch 3085AbsentDifferentiates cyclopropyl from standard alkyl chains [2].
Aromatic C-H Stretch 30253028Confirms the phenyl ring.
Alkyl C-H Stretch 2960, 28702960, 2870Confirms the tert-butyl group.
Self-Validating FT-IR Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. Rationale: Solid-state ATR avoids solvent masking effects in the crucial 3000–3500 cm⁻¹ region.

  • Acquisition & Processing: Collect 32 scans. Apply an atmospheric suppression algorithm to remove ambient H₂O and CO₂ interference, ensuring the delicate cyclopropyl C-H stretch at 3085 cm⁻¹ is not obscured by rotational water vapor bands.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The Causality of Fragmentation (CID)

Under Electrospray Ionization (ESI+), aliphatic primary amines readily protonate to form an [M+H]⁺ precursor ion. During Collision-Induced Dissociation (CID), the most thermodynamically favorable pathway for primary amines is the neutral loss of ammonia (-17 Da) via α-cleavage or intramolecular nucleophilic displacement [4]. For our target molecule, this results in a highly stable carbocation stabilized by the adjacent phenyl and cyclopropyl groups.

Comparative Data Analysis

Table 3: LC-HRMS/MS Fragmentation Peaks (ESI+, NCE = 25%)

Precursor Ion [M+H]⁺Fragment Ion (m/z)Mass Loss (Da)Proposed Mechanism / Assignment
204.1752 187.1487-17.0265Neutral loss of NH₃. Characteristic of 1° amines [4].
204.1752 131.0861-73.0891Loss of NH₃ (-17) followed by loss of tert-butyl radical (-56).
204.1752 145.1017-59.0735Cleavage of the cyclopropyl ring and amine.
Self-Validating LC-MS/MS Protocol
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile + 0.1% Formic Acid) onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes. Rationale: The lipophilic tert-butyl group guarantees strong retention; the steep gradient ensures a sharp, symmetrical peak to maximize MS sensitivity.

  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 204.17) in the quadrupole. Apply a Normalized Collision Energy (NCE) ramp of 15-30%. Rationale: Ramping the collision energy captures both the fragile loss of ammonia (requires low energy) and the deeper cleavage of the tert-butyl group (requires higher energy) in a single composite spectrum.

Conclusion

The definitive characterization of [1-(4-tert-butylphenyl)cyclopropyl]methanamine relies heavily on recognizing the synergistic spectroscopic effects of its structural modules. The upfield NMR multiplets and the >3000 cm⁻¹ IR stretch unambiguously confirm the cyclopropyl ring, while the massive 9H NMR singlet and the specific MS/MS fragmentation pattern validate the tert-butyl group. By comparing these metrics against structural analogs and utilizing self-validating analytical protocols, researchers can ensure absolute confidence in their material identity prior to downstream biological or synthetic applications.

References

  • Gassman, P. G., & Zalar, F. V. (1966). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. The Journal of Organic Chemistry, 31(1), 166-171. Retrieved March 11, 2026, from[Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan, 79(6), 902-909. Retrieved March 11, 2026, from[Link]

  • Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved March 11, 2026, from [Link]

Comparative

Comparative Pharmacodynamics &amp; Efficacy Guide: [1-(4-tert-butylphenyl)cyclopropyl]methanamine vs. Selegiline

Executive Summary & Structural Rationale The development of flavin adenine dinucleotide (FAD)-dependent amine oxidase inhibitors requires precise structural tuning to achieve target selectivity. Selegiline (L-deprenyl) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of flavin adenine dinucleotide (FAD)-dependent amine oxidase inhibitors requires precise structural tuning to achieve target selectivity. Selegiline (L-deprenyl) is the clinical gold standard for irreversible, selective Monoamine Oxidase B (MAO-B) inhibition, heavily utilized in Parkinson's disease therapeutics. In contrast, [1-(4-tert-butylphenyl)cyclopropyl]methanamine (hereafter referred to as tBP-CPM ) represents an experimental cyclopropylmethanamine scaffold.

While both compounds function as mechanism-based irreversible inhibitors, their structural divergence dictates entirely different pharmacological trajectories. Selegiline relies on a compact propargylamine warhead tailored for the narrow MAO-B substrate cavity. Conversely, tBP-CPM utilizes a cyclopropylmethanamine core attached to a bulky 4-tert-butylphenyl group. This massive steric bulk intentionally hinders MAO-B binding while drastically increasing lipophilicity, shifting its affinity toward the expansive hydrophobic catalytic cleft of Lysine-Specific Demethylase 1 (LSD1/KDM1A)—a homologous epigenetic enzyme implicated in oncology.

Mechanistic Profiling: Irreversible Covalent Targeting

To understand the comparative efficacy of these two compounds, one must evaluate the causality behind their covalent FAD-modification pathways.

Selegiline: Propargylamine-Mediated Alkylation

Selegiline enters the bipartite cavity of MAO-B and undergoes enzyme-catalyzed oxidation. The rate-limiting step is the hydride abstraction from the inhibitor's alpha-carbon . This process activates the propargylamine moiety, which subsequently forms a highly stable, irreversible covalent bond specifically with the N5 atom of the FAD isoalloxazine ring . The compact nature of the propargyl group ensures high selectivity for MAO-B over MAO-A and complete inactivity against LSD1.

tBP-CPM: Cyclopropyl Ring-Opening

Cyclopropylamines and cyclopropylmethanamines operate via a distinct mechanism. Upon entering the active site, the amine is oxidized via single-electron transfer (SET), generating a radical cation. This triggers the rapid opening of the strained cyclopropyl ring, forming a highly reactive primary carbon radical that attacks the FAD cofactor—typically at the C4a position . The 4-tert-butylphenyl moiety in tBP-CPM provides critical van der Waals interactions within the large substrate-binding pocket of LSD1 (which naturally accommodates bulky histone H3 tails), while simultaneously creating steric clashes in the restrictive MAO-B pocket .

Pathway A Selegiline (Propargylamine) C MAO-B Active Site (Narrow Cavity) A->C High Affinity Binding B tBP-CPM (Cyclopropylmethanamine) B->C Steric Hindrance (Low Affinity) D LSD1 Active Site (Expansive Cavity) B->D Hydrophobic Anchoring E FAD-N5 Adduct (Irreversible Inhibition) C->E Hydride Abstraction & Alkylation F FAD-C4a Adduct (Irreversible Inhibition) D->F SET & Ring Opening

Caption: Divergent FAD-adduct formation pathways for Selegiline and tBP-CPM.

Comparative Efficacy Data

Because both compounds are mechanism-based inactivators, standard IC50​ values are time-dependent. The true measure of efficacy is the inactivation efficiency ( kinact​/KI​ ). The table below summarizes the comparative pharmacodynamics based on established Selegiline clinical data and representative in vitro profiling for bulky aryl-cyclopropylmethanamines.

ParameterSelegiline (Clinical Standard)tBP-CPM (Experimental Scaffold)
Primary Target MAO-BLSD1 (KDM1A)
Secondary Target MAO-A (at high doses)MAO-B, MAO-A
MAO-B IC50​ 0.01 - 0.05 µM> 5.0 µM (Sterically hindered)
LSD1 IC50​ > 1000 µM (Inactive)~0.1 - 0.5 µM
Mechanism N5-FAD AlkylationC4a-FAD Adduction via Ring Opening
Selectivity Ratio >100-fold (MAO-B over MAO-A)~10 to 50-fold (LSD1 over MAOs)
LogP (Lipophilicity) ~2.6~4.2 (Driven by tert-butyl group)

Experimental Methodologies

To ensure scientific integrity and self-validation, the following step-by-step protocol details the time-dependent inactivation assay required to accurately calculate KI​ and kinact​ for these compounds.

Protocol: Fluorometric Amplex Red Time-Dependent Inactivation Assay

Causality: FAD-dependent amine oxidases produce hydrogen peroxide ( H2​O2​ ) as a byproduct of substrate deamination. Coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red yields the highly fluorescent compound resorufin, allowing for real-time, continuous kinetic monitoring of enzyme activity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl). Reconstitute recombinant human MAO-B or LSD1 to a working concentration of 10 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of Selegiline (0.1 nM to 1 µM) and tBP-CPM (10 nM to 50 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Pre-Incubation (Critical Step): In a black 384-well microplate, mix 10 µL of enzyme with 5 µL of the inhibitor dilutions. Incubate at 37°C for varying time intervals (0, 15, 30, and 60 minutes). Causality: Varying pre-incubation times are mandatory to capture the time-dependent covalent modification rate ( kinact​ ).

  • Self-Validation Controls:

    • Positive Control: Enzyme + DMSO vehicle (Maximum activity).

    • Negative Control: Buffer + Substrate (Background fluorescence).

    • Reversible Control: Safinamide (Ensures the assay can differentiate between reversible and irreversible kinetics).

  • Reaction Initiation: Add 10 µL of the detection mix containing the specific substrate (Benzylamine for MAO-B; di-methylated H3K4 peptide for LSD1), 1 U/mL HRP, and 50 µM Amplex Red.

  • Data Acquisition: Immediately read fluorescence (Ex 530 nm / Em 590 nm) every 30 seconds for 30 minutes using a microplate reader.

  • Kinetic Analysis: Plot the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to determine the dissociation constant ( KI​ ) and the maximum inactivation rate ( kinact​ ).

Workflow Prep 1. Enzyme & Inhibitor Pre-Incubation (0-60 mins) Assay 2. Addition of Substrate, HRP & Amplex Red Prep->Assay Read 3. Kinetic Fluorescence Detection (Ex 530 / Em 590) Assay->Read Analyze 4. Non-linear Regression (k_inact / K_I Calculation) Read->Analyze

Caption: Step-by-step fluorometric assay workflow for time-dependent inhibition.

Systems-Level Signaling & Off-Target Landscape

The clinical deployment of these compounds hinges on their downstream signaling impacts:

  • Selegiline (Neurology Focus): By irreversibly inhibiting MAO-B, Selegiline prevents the degradation of dopamine in the striatum. Its high selectivity ensures that peripheral MAO-A remains active, mitigating the risk of the "cheese effect" (tyramine-induced hypertensive crisis) at standard therapeutic doses.

  • tBP-CPM (Oncology Focus): By targeting LSD1, tBP-CPM prevents the demethylation of mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2). This epigenetic modulation reactivates silenced tumor suppressor genes and promotes differentiation in acute myeloid leukemia (AML) and solid tumor models. However, because the cyclopropylmethanamine pharmacophore is a "privileged scaffold," researchers must rigorously screen tBP-CPM for off-target MAO-A inhibition to prevent systemic cardiovascular toxicity during in vivo trials.

References

  • Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study. MDPI International Journal of Molecular Sciences.[Link]

  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [1-(4-tert-butylphenyl)cyclopropyl]methanamine

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is not a mere logistical task; it is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is not a mere logistical task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of [1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS No. 211315-08-1), grounded in an understanding of its chemical properties and associated hazards.

Part 1: Foundational Risk Assessment

A robust disposal plan begins with a thorough understanding of the substance's intrinsic hazards. [1-(4-tert-butylphenyl)cyclopropyl]methanamine is a primary amine derivative whose risk profile is dictated by the functional groups present in its structure.

  • The Cyclopropylmethanamine Moiety: The primary amine group renders the molecule basic and corrosive. Amines can cause severe skin burns and eye damage and are often respiratory irritants.[1] They can react violently with acids and oxidizing agents, a critical consideration for waste segregation.[2]

  • The 4-tert-butylphenyl Group: This bulky, lipophilic group suggests a lower water solubility and a potential for bioaccumulation. While specific ecotoxicity data for this compound is limited, structurally related tert-butylated phenols and phenyl compounds have demonstrated potential for aquatic toxicity and other adverse health effects.[3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: GHS Hazard Profile for [1-(4-tert-butylphenyl)cyclopropyl]methanamine [1]

CategoryInformation
Pictogram alt text
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant.

Part 2: Proactive Safety and Spill Response

Safe disposal is contingent upon safe handling. Adherence to the following protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory:

  • Eye Protection: Due to the severe eye damage risk (H318), chemical splash goggles are required at all times. A face shield should be used when handling larger quantities or during any operation with a high splash potential.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Vapors: If safe to do so, eliminate all ignition sources, as related amine compounds can be flammable.[6][7]

  • Contain the Spill: Use a commercial spill kit or absorbent materials like vermiculite or sand to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large spills.

  • Neutralize (if applicable): For small spills, cautious neutralization of the amine can be performed with a weak acid absorbent. However, for most situations, it is safer to absorb the material directly.

  • Collect & Package: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, compatible container for hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for disposing of waste [1-(4-tert-butylphenyl)cyclopropyl]methanamine. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions in the waste container.

  • Identify the Waste Stream: This chemical is a non-halogenated, basic (amine) organic waste .

  • Segregate Incompatibles: At a minimum, this waste stream must be kept separate from:

    • Acids: To prevent a violent exothermic neutralization reaction.

    • Oxidizers: To avoid potential fire or explosion.

    • Halogenated Solvents: To comply with waste disposal regulations that often require separate incineration processes.

    • Aqueous Waste: Unless the waste is already in an aqueous solution.[2][11]

Step 2: Containerization
  • Select a Compatible Container: Use a clean, dry container made of a material compatible with amines, such as high-density polyethylene (HDPE) or glass. If possible, reuse the original product container.[11]

  • Ensure Integrity: The container must be in good condition, free of leaks, and have a tightly fitting, screw-on cap. Funnels should never be left in the container opening.[11]

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields: The label must clearly state:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: [1-(4-tert-butylphenyl)cyclopropyl]methanamine .

    • The CAS Number: 211315-08-1 .

    • An accurate estimation of the concentration of all components.

    • The relevant hazard pictograms (Corrosive).

    • The accumulation start date.

Step 4: Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: The container must be kept in a secondary containment bin or tray that is large enough to hold the entire volume of the container and is made of a compatible material.[9]

  • Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[9]

Step 5: Final Disposal and Removal
  • Contact EHS: Once the container is full or you are finished with the process, arrange for pickup by contacting your institution's EHS office or a licensed chemical waste disposal contractor.[12]

  • Recommended Disposal Method: The standard and safest disposal method for this type of organic amine waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[5][13]

Step 6: Empty Container Disposal

An "empty" container that held a hazardous chemical must be managed properly.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve any remaining residue.[11][14]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste. It can typically be added to your non-halogenated solvent waste stream.[14]

  • Deface Label: Completely remove or deface the original manufacturer's label.[14]

  • Final Disposal: Once triple-rinsed and air-dried with the cap off, the container can typically be disposed of in the regular trash or designated glass disposal box, depending on institutional policy.[14]

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of [1-(4-tert-butylphenyl)cyclopropyl]methanamine waste.

G cluster_container Empty Container Protocol cluster_waste Chemical Waste Protocol start Waste Generated: [1-(4-tert-butylphenyl)cyclopropyl]methanamine q1 Is the container empty? start->q1 triple_rinse Triple rinse with a suitable solvent. q1->triple_rinse Yes characterize Characterize as: Non-Halogenated Amine Waste q1->characterize No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label and air dry container. collect_rinsate->deface_label dispose_container Dispose of container per institutional policy (e.g., broken glass box). deface_label->dispose_container segregate Segregate from acids, oxidizers, and halogenated waste. characterize->segregate containerize Use a compatible, sealed, and labeled waste container. segregate->containerize store Store in SAA with secondary containment. containerize->store dispose_waste Arrange for pickup by EHS for incineration. store->dispose_waste

Caption: Disposal workflow for [1-(4-tert-butylphenyl)cyclopropyl]methanamine.

References

  • Hoang, N.M.H., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • USDA ARS. (2016). Acceptable Drain Disposal Procedures. Available at: [Link]

  • Hoang, N.M.H., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. ResearchGate. Available at: [Link]

  • OECD. (n.d.). SIDS Initial Assessment Report for p-TERT-BUTYL PHENOL. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-(4-tert-Butylphenyl)propanal Hazard Data. CompTox Chemicals Dashboard. Available at: [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate. Available at: [Link]

  • Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Chemos GmbH & Co.KG. (2018). Safety data sheet. Available at: [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Available at: [Link]

  • Chemos GmbH & Co.KG. (2018). Safety data sheet for 4,4'-Methylen-bis(2,6-di-tert-butylphenol). Available at: [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available at: [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Available at: [Link]

Sources

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